molecular formula C18H18ClN3S B15559098 Clothiapine-d8

Clothiapine-d8

カタログ番号: B15559098
分子量: 351.9 g/mol
InChIキー: KAAZGXDPUNNEFN-JNJBWJDISA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clothiapine-d8 is a useful research compound. Its molecular formula is C18H18ClN3S and its molecular weight is 351.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C18H18ClN3S

分子量

351.9 g/mol

IUPAC名

8-chloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)benzo[b][1,4]benzothiazepine

InChI

InChI=1S/C18H18ClN3S/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18/h2-7,12H,8-11H2,1H3/i8D2,9D2,10D2,11D2

InChIキー

KAAZGXDPUNNEFN-JNJBWJDISA-N

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to Clothiapine-d8: Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of Clothiapine-d8, a deuterated analog of the atypical antipsychotic drug clothiapine (B1669249). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.

Chemical Properties of this compound

This compound is the isotopically labeled version of clothiapine, where eight hydrogen atoms have been replaced with deuterium (B1214612). This labeling is often utilized in pharmacokinetic studies and as an internal standard in analytical methods to improve accuracy and precision. The fundamental chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₈H₁₀D₈ClN₃S[1]
Molecular Weight 351.92 g/mol [1]
CAS Number 2058-52-8 (unlabeled)[1]
Appearance Off-white solid[2]
Melting Point 118-120 °C (for unlabeled clothiapine)[2]
Boiling Point 483.8 °C at 760 mmHg (for unlabeled clothiapine)[2]
Solubility Slightly soluble in DMSO and Methanol.[1]
Storage Temperature -20°C[1]

Synthesis of this compound

Proposed Synthesis of Deuterated N-Methylpiperazine (N-methyl-d3-piperazine-d8)

The synthesis of the deuterated piperazine (B1678402) ring is a critical step. One potential method involves the following reactions:

  • Deuteration of Piperazine: Commercially available piperazine can be deuterated to piperazine-d8.

  • N-methylation with a Deuterated Methyl Source: The resulting piperazine-d8 can then be reacted with a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I), to yield N-methyl-d3-piperazine-d8.

Synthesis of the Dibenzothiazepine Intermediate

The synthesis of the dibenzothiazepine core structure is a well-established process in the synthesis of related antipsychotic drugs. A common route involves the cyclization of precursor molecules to form the tricyclic dibenzothiazepine ring system.

Final Condensation Step

The final step in the proposed synthesis of this compound would be the condensation of the deuterated N-methylpiperazine with the appropriate chlorinated dibenzothiazepine intermediate. This reaction would likely be carried out in the presence of a suitable base and solvent to facilitate the nucleophilic substitution reaction.

A general synthetic scheme for the non-deuterated clothiapine is presented below, which could be adapted for the synthesis of the deuterated analog.

G cluster_0 Synthesis of 2-chloro-11-piperazin-1-yldibenzo[b,f][1,4]thiazepine cluster_1 Final Product Formation dibenzo[b,f][1,4]thiazepin-11(10H)-one dibenzo[b,f][1,4]thiazepin-11(10H)-one 11-chlorodibenzo[b,f][1,4]thiazepine 11-chlorodibenzo[b,f][1,4]thiazepine dibenzo[b,f][1,4]thiazepin-11(10H)-one->11-chlorodibenzo[b,f][1,4]thiazepine POCl3, N,N-dimethylaniline 2-chloro-11-piperazin-1-yldibenzo[b,f][1,4]thiazepine 2-chloro-11-piperazin-1-yldibenzo[b,f][1,4]thiazepine 11-chlorodibenzo[b,f][1,4]thiazepine->2-chloro-11-piperazin-1-yldibenzo[b,f][1,4]thiazepine Piperazine This compound This compound 2-chloro-11-piperazin-1-yldibenzo[b,f][1,4]thiazepine->this compound Condensation N-methylpiperazine-d8 N-methylpiperazine-d8 N-methylpiperazine-d8->this compound

Caption: Proposed synthetic pathway for this compound.

Signaling Pathway of Clothiapine

Clothiapine is classified as an atypical antipsychotic. Its therapeutic effects are primarily attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the central nervous system. The blockade of these receptors helps to modulate neurotransmission and alleviate the symptoms of psychosis.

G cluster_0 Clothiapine Mechanism of Action Clothiapine Clothiapine D2_Receptor Dopamine D2 Receptor Clothiapine->D2_Receptor Antagonist HT2A_Receptor Serotonin 5-HT2A Receptor Clothiapine->HT2A_Receptor Antagonist Dopaminergic_Signaling Dopaminergic Signaling D2_Receptor->Dopaminergic_Signaling Serotonergic_Signaling Serotonergic Signaling HT2A_Receptor->Serotonergic_Signaling Therapeutic_Effect Antipsychotic Effect Dopaminergic_Signaling->Therapeutic_Effect Serotonergic_Signaling->Therapeutic_Effect

Caption: Simplified signaling pathway of Clothiapine.

Experimental Workflow for Clothiapine Analysis

The quantification of clothiapine and its deuterated analog in biological matrices is crucial for pharmacokinetic and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with diode-array detection (HPLC-DAD) are commonly employed analytical techniques for this purpose. A typical experimental workflow is outlined below.

G cluster_0 Sample Preparation cluster_1 Analytical Instrumentation cluster_2 Data Analysis Sample_Collection Biological Sample Collection (e.g., Plasma, Urine) Internal_Standard Addition of Internal Standard (this compound) Sample_Collection->Internal_Standard Extraction Liquid-Liquid Extraction Internal_Standard->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Chromatography GC-MS or HPLC-DAD Analysis Reconstitution->Chromatography Data_Acquisition Data Acquisition Chromatography->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Experimental workflow for Clothiapine analysis.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and a plausible synthesis route for this compound. Furthermore, it has illustrated the signaling pathway of clothiapine and a typical experimental workflow for its analysis. This information is intended to support the research and development efforts of scientists and professionals in the pharmaceutical field. Further experimental validation is recommended to confirm the proposed synthesis and analytical methods.

References

An In-depth Technical Guide to the Stability and Storage of Clothiapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clothiapine is an atypical antipsychotic of the dibenzothiazepine class. Its deuterated analog, Clothiapine-d8, is primarily used as an internal standard in pharmacokinetic and metabolic studies. The stability of both the analyte and the internal standard is critical for accurate and reproducible bioanalytical results. This guide summarizes the available information on the stability and storage of Clothiapine and provides a framework for establishing appropriate conditions for this compound.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of this compound. While specific studies on the deuterated form are lacking, the storage conditions for the parent compound, Clothiapine, offer a valuable starting point.

Table 1: Recommended Storage Conditions for Clothiapine Stock Solutions

Storage TemperatureRecommended DurationSource
-80°CUp to 6 months[1]
-20°CUp to 1 month[1]

For general laboratory use, it is advisable to store this compound solutions at or below -20°C and to minimize freeze-thaw cycles. A study on five other atypical antipsychotics found that all were stable for 270 days at -80°C in human serum, suggesting that ultra-low temperatures are generally suitable for long-term storage of this class of compounds[2][3]. When considering storage in biological matrices, the stability of the specific matrix should also be taken into account.

General guidance for pharmaceutical storage often recommends controlled room temperatures (20°C to 25°C) with protection from light and moisture[4]. However, for analytical standards and stock solutions, colder storage is the accepted practice to ensure long-term stability.

Stability Profile and Degradation Pathways

The chemical stability of a compound is its ability to resist chemical change or degradation under various environmental conditions. Forced degradation studies are typically conducted to identify potential degradation products and pathways.

While specific degradation pathways for Clothiapine and this compound have not been detailed in the available literature, a general approach to forced degradation can be applied. This involves subjecting the compound to stress conditions such as heat, humidity, light, and acidic or basic environments[5].

Table 2: General Experimental Protocol for Forced Degradation Studies

Stress ConditionMethodology
Acid Hydrolysis Dissolve the compound in a suitable acidic solution (e.g., 0.1 N HCl) and monitor for degradation over time at a controlled temperature.
Base Hydrolysis Dissolve the compound in a suitable basic solution (e.g., 0.1 N NaOH) and monitor for degradation over time at a controlled temperature.
Oxidation Expose the compound in solution to an oxidizing agent (e.g., 3% H₂O₂) and monitor for degradation.
Thermal Stress Expose the solid compound or a solution to elevated temperatures (e.g., 40°C, 60°C) and monitor for degradation.
Photostability Expose the solid compound or a solution to a controlled light source (e.g., UV and visible light) and monitor for degradation.
Humidity Expose the solid compound to high humidity levels (e.g., 75% RH) at a controlled temperature and monitor for degradation.

The stability of other antipsychotic drugs in stored blood specimens has been shown to be variable, with significant degradation observed for some compounds at room temperature and even at refrigerated and frozen conditions over extended periods[6]. This highlights the importance of conducting specific stability studies for this compound in the relevant biological matrix.

Analytical Methods for Stability Assessment

Several analytical methods have been developed for the quantification of Clothiapine in biological matrices, which can be adapted for stability-indicating assays of this compound. A stability-indicating method is one that can separate the parent drug from its degradation products.

Commonly used techniques include:

  • High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)[7][8].

  • Gas Chromatography (GC) with Nitrogen-Phosphorus Detection (NPD) or Mass Spectrometry (MS)[7][8][9][10][11].

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method suitable for bioanalytical studies[9].

When developing a stability-indicating method, it is crucial to demonstrate that the analytical peaks of the parent compound and its deuterated internal standard are free from interference from any degradation products or matrix components.

Visualizing Experimental Workflows

The following diagrams illustrate a typical workflow for conducting stability studies and a conceptual representation of a degradation pathway analysis.

Stability_Study_Workflow cluster_preparation Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Prepare Stock Solution of this compound B Spike into Relevant Matrix (e.g., Plasma, Serum) A->B C Short-term (Room Temp, 4°C) B->C D Long-term (-20°C, -80°C) B->D E Freeze-Thaw Cycles B->E F Sample Extraction C->F At specified time points D->F At specified time points E->F After each cycle G LC-MS/MS Analysis F->G H Data Interpretation G->H

Workflow for a typical stability study of this compound in a biological matrix.

Forced_Degradation_Workflow cluster_stress Stress Conditions A This compound B Acidic A->B C Basic A->C D Oxidative A->D E Thermal A->E F Photolytic A->F G Analysis of Stressed Samples (e.g., LC-MS/MS) B->G C->G D->G E->G F->G H Identification of Degradation Products G->H I Elucidation of Degradation Pathways H->I

General workflow for a forced degradation study to elucidate degradation pathways.

Conclusion and Recommendations

While specific stability data for this compound is not currently available, the information on the parent compound, Clothiapine, provides a solid foundation for its handling and storage. For long-term storage of this compound stock solutions, temperatures of -80°C are recommended. For shorter periods, -20°C is acceptable. It is imperative for researchers to conduct their own stability studies for this compound in the specific matrices and under the conditions relevant to their assays. This should include short-term and long-term stability assessments, as well as freeze-thaw stability. The development and validation of a stability-indicating analytical method is a prerequisite for obtaining reliable data. By following these guidelines, researchers can ensure the integrity of their analytical standards and the accuracy of their experimental results.

References

An In-depth Technical Guide to the Therapeutic and Toxic Concentrations of Clothiapine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clothiapine is a dibenzothiazepine derivative that has been utilized as an atypical antipsychotic agent for several decades in various countries. Its pharmacological profile, characterized by its interaction with multiple neurotransmitter systems, contributes to its efficacy in managing psychotic disorders. This technical guide provides a comprehensive overview of the therapeutic and toxic concentrations of Clothiapine, details the analytical methodologies for its quantification, and illustrates its mechanism of action through signaling pathway diagrams. The information presented herein is intended to support research, clinical toxicology, and drug development efforts related to Clothiapine.

Therapeutic and Toxic Concentrations

The therapeutic window for Clothiapine is relatively narrow, and monitoring plasma concentrations can be crucial for optimizing efficacy while minimizing toxicity. The following tables summarize the available quantitative data on therapeutic, toxic, and fatal concentrations of Clothiapine in human plasma or blood.

Table 1: Therapeutic Concentrations of Clothiapine
ParameterConcentration Range (µg/L)Mean Concentration (µg/L)Sample PopulationSource
Suggested Therapeutic Reference Range10 - 160Not ApplicableGeneral Patient Population[1]
Observed Therapeutic Plasma Concentrations6 - 1554612 patients treated with Clothiapine[2]
Table 2: Toxic and Fatal Concentrations of Clothiapine
Concentration TypeConcentration (µg/L)Sample TypeNotesSource
Toxic (Non-fatal)384Serum25 hours after ingestion in a case of intoxication.
Post-mortem22 - 341Blood7 autopsy cases; mean concentration was 123 µg/L.[2]
Post-mortem1320BloodSingle post-mortem case.[3][4]
Post-mortem490UrineSingle post-mortem case.[3][4]

Experimental Protocols for Clothiapine Quantification

Accurate determination of Clothiapine concentrations in biological matrices is essential for therapeutic drug monitoring and toxicological investigations. The following are detailed methodologies for two common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

A reliable GC-MS method has been developed and validated for the detection and quantification of Clothiapine in blood and urine.[3][4]

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • To 1 mL of the biological sample (blood or urine), add 1 mL of deionized water and an internal standard (e.g., 500 ng of methadone-d9).

    • Adjust the pH to 8.5 by adding a solid buffer (e.g., 50 mg of HCO₃⁻/CO₃²⁻ buffer).

    • Add 4 mL of an extraction solution of n-hexane/dichloromethane (B109758) (85/15 v/v).

    • Steer the mixture for 15 minutes.

    • Centrifuge at 4000 rpm for 3 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50 µL of ethyl acetate (B1210297) for injection into the GC-MS system.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 17 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Carrier Gas: Helium at a flow rate of 1 mL/min.

    • Injection Port Temperature: 270°C.

    • Transfer Line Temperature: 270°C.

    • Oven Temperature Program: Start at 125°C, then ramp up to 290°C at a rate of 10°C/min.

    • Split Ratio: 15:1.

    • Mass Spectrometer: Operated in electron impact (EI) mode at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM).

    • Ions Monitored (Clothiapine): m/z 209, 244, 343 (quantitative ion underlined).

    • Ions Monitored (Methadone-d9): m/z 78, 165, 303.

  • Method Validation:

    • Limit of Detection (LOD): 1.3 ng/mL in blood and 1.2 ng/mL in urine.

    • Lower Limit of Quantification (LLOQ): 4.3 ng/mL in blood and 3.9 ng/mL in urine.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) Method

An HPLC-DAD method has also been developed for the quantification of Clothiapine in plasma and post-mortem samples.[2]

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • Adjust the pH of the sample to 9.5.

    • Perform extraction with a mixture of n-hexane and dichloromethane (85/15, v/v).

  • Instrumentation and Conditions:

    • HPLC System: Equipped with a Diode-Array Detector.

    • Calibration Curve: Linear in the range of 10 to 1000 µg/L.

  • Method Validation:

    • Limit of Detection (LOD): 5 µg/L.

    • Limit of Quantification (LOQ): 15 µg/L.

Mechanism of Action and Signaling Pathway

Clothiapine's antipsychotic effects are attributed to its antagonist activity at various neurotransmitter receptors in the central nervous system. Its primary mechanism involves the blockade of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. Additionally, it exhibits significant affinity for histamine (B1213489) H1 and alpha-1 adrenergic receptors, which contributes to its sedative and hypotensive side effects.

Clothiapine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Histamine Histamine H1R H1 Receptor Histamine->H1R Norepinephrine Norepinephrine A1R α1-Adrenergic Receptor Norepinephrine->A1R Antipsychotic Effect Antipsychotic Effect D2R->Antipsychotic Effect HT2AR->Antipsychotic Effect Sedation Sedation H1R->Sedation Hypotension Hypotension A1R->Hypotension Clothiapine Clothiapine Clothiapine->D2R Clothiapine->HT2AR Clothiapine->H1R Clothiapine->A1R

Caption: Clothiapine's antagonist action on key neurotransmitter receptors.

Experimental Workflow for Clothiapine Analysis

The general workflow for the analysis of Clothiapine in biological samples involves several key steps from sample collection to data interpretation.

Clothiapine_Analysis_Workflow Sample_Collection Sample Collection (Blood, Plasma, Urine) Sample_Preparation Sample Preparation (Liquid-Liquid Extraction) Sample_Collection->Sample_Preparation Instrumental_Analysis Instrumental Analysis (GC-MS or HPLC-DAD) Sample_Preparation->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Analysis Data Analysis (Quantification against Calibration Curve) Data_Acquisition->Data_Analysis Interpretation Interpretation of Results (Therapeutic, Toxic, or Fatal Range) Data_Analysis->Interpretation

Caption: General workflow for the quantification of Clothiapine.

Conclusion

This technical guide provides a consolidated resource for understanding the therapeutic and toxic concentrations of Clothiapine. The presented data, analytical methods, and mechanistic insights are vital for researchers and clinicians involved in the study and application of this antipsychotic agent. Further research, particularly the reporting of plasma concentrations in non-fatal overdose cases, would be beneficial to refine the toxic concentration range and enhance clinical decision-making.

References

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Clothiapine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of deuterated Clothiapine. Given the limited publicly available information on the direct synthesis of deuterated Clothiapine, this guide outlines a scientifically plausible approach based on established synthetic routes for Clothiapine and other structurally related atypical antipsychotics, combined with common deuterium (B1214612) labeling techniques.

Introduction

Clothiapine is an atypical antipsychotic drug belonging to the dibenzothiazepine class.[1] It exerts its therapeutic effects primarily through antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[2] Deuterium-labeled compounds, such as deuterated Clothiapine, are of significant interest in drug development. The substitution of hydrogen with its heavier isotope, deuterium, can lead to a kinetic isotope effect, potentially resulting in a slower rate of metabolism.[3][4] This can lead to an improved pharmacokinetic profile, including a longer half-life and potentially reduced side effects.[4] This guide details a proposed synthetic pathway and purification strategy for preparing deuterated Clothiapine, intended to aid researchers in its synthesis for further investigation.

Proposed Synthesis of Deuterated Clothiapine

The proposed synthesis involves a multi-step process commencing with the formation of the core dibenzothiazepine structure, followed by the introduction of the deuterated N-methylpiperazine side chain. The most logical position for deuterium labeling to potentially influence metabolic stability is on the N-methyl group of the piperazine (B1678402) ring, a common site of metabolic oxidation. Therefore, this guide will focus on the synthesis of Clothiapine-d3.

Synthesis of the Dibenzothiazepine Core

The initial steps focus on constructing the 2-chloro-dibenzo[b,f][2][5]thiazepin-11(10H)-one intermediate. This can be achieved through several reported methods for analogous compounds like quetiapine.[6][7]

Experimental Protocol: Synthesis of 2-chloro-dibenzo[b,f][2][5]thiazepin-11(10H)-one

  • Reaction Setup: A solution of 2-amino-5-chlorobenzenethiol and 2-fluoronitrobenzene is prepared in a suitable solvent such as dimethylformamide (DMF).

  • Reaction Conditions: The reaction mixture is heated in the presence of a base, for example, potassium carbonate, to facilitate the SNAr reaction.[6]

  • Work-up and Cyclization: Following the initial condensation, a reductive cyclization is performed to yield the dibenzothiazepinone core.

Chlorination of the Dibenzothiazepine Core

The subsequent step involves the chlorination of the lactam to form the reactive imino chloride intermediate.

Experimental Protocol: Synthesis of 2,11-dichloro-dibenzo[b,f][2][5]thiazepine

  • Reagents: The 2-chloro-dibenzo[b,f][2][5]thiazepin-11(10H)-one is treated with a chlorinating agent, such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).[8]

  • Reaction Conditions: The reaction is typically carried out in an inert solvent under reflux conditions.

  • Isolation: Upon completion, the excess chlorinating agent is removed under reduced pressure, and the crude product is used in the next step, often without extensive purification.

Coupling with Deuterated N-Methylpiperazine

This final synthetic step introduces the deuterated side chain to form Clothiapine-d3. Deuterated N-methylpiperazine derivatives, such as 1-(methyl-d3)-piperazine, are commercially available.[2][9]

Experimental Protocol: Synthesis of 2-chloro-11-(4-(methyl-d3)-piperazin-1-yl)dibenzo[b,f][2][5]thiazepine (Clothiapine-d3)

  • Reaction: The 2,11-dichloro-dibenzo[b,f][2][5]thiazepine is dissolved in an appropriate solvent, such as toluene (B28343) or xylene.

  • Addition of Deuterated Amine: A solution of 1-(methyl-d3)-piperazine is added to the reaction mixture.

  • Reaction Conditions: The reaction is heated under reflux for several hours to ensure complete coupling. A base, such as triethylamine, may be added to scavenge the HCl byproduct.

  • Work-up: After cooling, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed in vacuo to yield the crude deuterated Clothiapine.

Purification of Deuterated Clothiapine

Purification of the final product is crucial to remove unreacted starting materials, byproducts, and other impurities. A combination of chromatographic and recrystallization techniques is proposed.

Experimental Protocol: Purification

  • Column Chromatography: The crude product is first purified by column chromatography on silica (B1680970) gel. A gradient elution system, for instance, a mixture of hexane (B92381) and ethyl acetate (B1210297) with increasing polarity, can be employed to separate the target compound from impurities.

  • Recrystallization: The fractions containing the pure product are combined, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system, such as ethanol/water or isopropanol, to obtain highly pure deuterated Clothiapine.

  • Purity Analysis: The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC) and its identity confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the isotopic enrichment.[10][11][12]

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and purification of deuterated Clothiapine, based on typical yields and purities for analogous reactions.

Table 1: Synthesis Data for Deuterated Clothiapine

StepStarting MaterialDeuterated ReagentProductHypothetical Yield (%)
1. Dibenzothiazepine Core Synthesis2-amino-5-chlorobenzenethiol & 2-fluoronitrobenzene-2-chloro-dibenzo[b,f][2][5]thiazepin-11(10H)-one85
2. Chlorination2-chloro-dibenzo[b,f][2][5]thiazepin-11(10H)-one-2,11-dichloro-dibenzo[b,f][2][5]thiazepine90
3. Coupling2,11-dichloro-dibenzo[b,f][2][5]thiazepine1-(methyl-d3)-piperazine2-chloro-11-(4-(methyl-d3)-piperazin-1-yl)dibenzo[b,f][2][5]thiazepine75

Table 2: Purification and Purity Data for Deuterated Clothiapine

Purification MethodPurity before Purification (Hypothetical, %)Purity after Purification (Hypothetical, %)Isotopic Enrichment (Hypothetical, %)
Column Chromatography8098>99
Recrystallization98>99.5>99

Visualizations

Signaling Pathway of Clothiapine

Clothiapine is an atypical antipsychotic that primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors. It also exhibits antagonist activity at histamine (B1213489) H1 and adrenergic receptors.[2]

Clothiapine_Signaling_Pathway cluster_clothiapine Clothiapine cluster_receptors Receptors cluster_effects Downstream Effects Clothiapine Clothiapine D2 Dopamine D2 Clothiapine->D2 HT2A Serotonin 5-HT2A Clothiapine->HT2A H1 Histamine H1 Clothiapine->H1 Adrenergic Adrenergic Clothiapine->Adrenergic Antipsychotic Antipsychotic Effects D2->Antipsychotic HT2A->Antipsychotic Sedation Sedative Effects H1->Sedation

Clothiapine's antagonistic action on key neurotransmitter receptors.
Experimental Workflow for Synthesis and Purification

The following diagram illustrates the proposed workflow for the synthesis and purification of deuterated Clothiapine.

Deuterated_Clothiapine_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials: 2-amino-5-chlorobenzenethiol 2-fluoronitrobenzene core_synthesis Dibenzothiazepine Core Synthesis start->core_synthesis chlorination Chlorination of Core core_synthesis->chlorination coupling Coupling with 1-(methyl-d3)-piperazine chlorination->coupling crude_product Crude Deuterated Clothiapine coupling->crude_product chromatography Column Chromatography crude_product->chromatography recrystallization Recrystallization chromatography->recrystallization final_product Pure Deuterated Clothiapine recrystallization->final_product hplc HPLC final_product->hplc ms Mass Spectrometry final_product->ms nmr NMR Spectroscopy final_product->nmr

References

Clothiapine's Receptor Binding Profile: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clothiapine is a dibenzothiazepine atypical antipsychotic agent utilized in the management of schizophrenia and other psychotic disorders. Its therapeutic efficacy is intrinsically linked to its complex interaction with a wide array of neurotransmitter receptors. This technical guide provides a comprehensive overview of the receptor binding profile of Clothiapine, presenting quantitative affinity data, detailed experimental methodologies, and visualizations of the associated signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and neuropharmacology.

Data Presentation: Receptor Binding Affinities

The following tables summarize the in vitro binding affinities (Ki values in nM) of Clothiapine for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. The data presented is primarily derived from a comprehensive review by Crapanzano et al. (2022).

Table 1: Dopamine (B1211576) Receptor Binding Affinities of Clothiapine

ReceptorKi (nM)
D₁28
D₂14
D₄7.8

Table 2: Serotonin (B10506) Receptor Binding Affinities of Clothiapine

ReceptorKi (nM)
5-HT₁ₐ135
5-HT₂ₐ1.8
5-HT₂c8.1
5-HT₃150
5-HT₆11
5-HT₇18

Table 3: Adrenergic, Histaminergic, and Muscarinic Receptor Binding Affinities of Clothiapine

ReceptorKi (nM)
α₁4.1
α₂78
H₁1.1
M₁10
M₂71
M₃34
M₄13
M₅28

Experimental Protocols: Radioligand Binding Assays

The determination of receptor binding affinities for Clothiapine is typically achieved through in vitro radioligand binding assays. These assays are a cornerstone of pharmacological research, allowing for the precise quantification of the interaction between a drug and its target receptor.

General Principles of Radioligand Binding Assays

Radioligand binding assays involve the use of a radioactively labeled ligand (radioligand) that has a high affinity and specificity for the receptor of interest. The assay measures the ability of an unlabeled compound, such as Clothiapine, to compete with the radioligand for binding to the receptor. This competition is used to determine the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity.

Typical Experimental Workflow

A generalized workflow for a competitive radioligand binding assay to determine the Ki of Clothiapine for a specific receptor is as follows:

  • Membrane Preparation:

    • Tissue or cells expressing the target receptor (e.g., recombinant cell lines overexpressing human dopamine D₂ receptors or serotonin 5-HT₂ₐ receptors) are homogenized in a suitable buffer.

    • The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Assay Incubation:

    • A fixed concentration of the specific radioligand is incubated with the prepared cell membranes.

    • Varying concentrations of the unlabeled test compound (Clothiapine) are added to the incubation mixture.

    • A parallel set of incubations is performed in the presence of a high concentration of a known potent unlabeled ligand to determine non-specific binding.

  • Separation of Bound and Free Radioligand:

    • After incubation to allow for binding equilibrium, the bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Quantification of Radioactivity:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

G cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis ReceptorSource Receptor Source (Tissue or Cells) Homogenization Homogenization ReceptorSource->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation MembranePellet Washed Membrane Pellet Centrifugation->MembranePellet Incubation Incubation with Membranes MembranePellet->Incubation Radioligand Radioligand Radioligand->Incubation Clothiapine Clothiapine (Varying Concentrations) Clothiapine->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Data Analysis (IC50 Determination) Counting->DataAnalysis KiCalculation Ki Calculation (Cheng-Prusoff Equation) DataAnalysis->KiCalculation

Fig. 1: General workflow for a radioligand binding assay.

Signaling Pathways

Clothiapine exerts its antipsychotic effects primarily through the antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors. The blockade of these receptors modulates downstream signaling cascades, ultimately leading to the alleviation of psychotic symptoms.

Dopamine D₂ Receptor Antagonism

Dopamine D₂ receptors are G protein-coupled receptors (GPCRs) that couple to the Gαi/o family of G proteins. Activation of D₂ receptors by dopamine typically inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, Clothiapine prevents dopamine-mediated inhibition of adenylyl cyclase, resulting in a relative increase in cAMP levels. This modulation of the cAMP/PKA (Protein Kinase A) pathway influences the phosphorylation state and activity of numerous downstream proteins, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).

G Dopamine Dopamine D2R Dopamine D₂ Receptor Dopamine->D2R Activates Clothiapine Clothiapine Clothiapine->D2R Blocks Gai Gαi/o D2R->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Downstream Downstream Effects (e.g., Gene Expression, Ion Channel Modulation) DARPP32->Downstream

Fig. 2: Dopamine D₂ receptor signaling pathway antagonism by Clothiapine.
Serotonin 5-HT₂ₐ Receptor Antagonism

Serotonin 5-HT₂ₐ receptors are GPCRs that couple to the Gαq/11 family of G proteins. Activation of these receptors by serotonin stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Clothiapine's antagonism of 5-HT₂ₐ receptors blocks this signaling cascade, preventing serotonin-induced increases in intracellular calcium and PKC activity. This action is thought to contribute to its efficacy against the negative symptoms of schizophrenia and to its lower propensity to cause extrapyramidal side effects.

G Serotonin Serotonin HT2AR Serotonin 5-HT₂ₐ Receptor Serotonin->HT2AR Activates Clothiapine Clothiapine Clothiapine->HT2AR Blocks Gaq Gαq/11 HT2AR->Gaq Activates PLC Phospholipase C Gaq->PLC Activates IP3 IP₃ PLC->IP3 Hydrolyzes PIP₂ to DAG DAG PLC->DAG PIP2 PIP₂ PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Downstream Downstream Effects (e.g., Neuronal Excitability, Gene Expression) Ca->Downstream PKC->Downstream

Fig. 3: Serotonin 5-HT₂ₐ receptor signaling pathway antagonism by Clothiapine.

Conclusion

Clothiapine exhibits a complex receptor binding profile, characterized by high affinity for dopamine D₂, serotonin 5-HT₂ₐ, and histamine (B1213489) H₁ receptors, along with moderate to low affinity for a range of other neurotransmitter receptors. This multi-receptor interaction profile is fundamental to its classification as an atypical antipsychotic and underpins its therapeutic efficacy and side-effect profile. A thorough understanding of its receptor binding affinities, the methodologies used to determine them, and the resultant modulation of intracellular signaling pathways is critical for the rational design of novel antipsychotic agents and for optimizing the clinical use of existing medications. This technical guide provides a foundational resource for professionals in the field to further their research and development efforts in the domain of neuropsychopharmacology.

In Vitro and In Vivo Pharmacology of Clothiapine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clothiapine (B1669249) is a dibenzothiazepine antipsychotic agent that has been in clinical use for several decades for the management of acute psychosis and schizophrenia. Classified as a first-generation or "typical" antipsychotic, its pharmacological profile displays characteristics that are also associated with atypical antipsychotics, notably its potent antagonism at both dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. This technical guide provides a comprehensive overview of the in vitro and in vivo studies of clothiapine, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action. The information compiled is intended to serve as a valuable resource for researchers and professionals involved in the study and development of antipsychotic drugs.

Introduction

Clothiapine, also known as clotiapine, is a potent neuroleptic drug utilized in the treatment of psychotic disorders.[1][2] Its primary mechanism of action involves the blockade of various neurotransmitter receptors in the central nervous system, with a particularly high affinity for dopamine D2 and serotonin 5-HT2A receptors.[3][4] This dual antagonism is a hallmark of many atypical antipsychotics and is believed to contribute to a broader spectrum of efficacy, potentially addressing both positive and negative symptoms of schizophrenia with a reduced propensity for extrapyramidal side effects compared to purely dopaminergic antagonists.[3][4] This guide synthesizes the available preclinical and clinical data on clothiapine to provide a detailed understanding of its pharmacological properties.

In Vitro Studies

Receptor Binding Profile

In vitro radioligand binding assays have been instrumental in characterizing the interaction of clothiapine with a wide array of neurotransmitter receptors. These studies typically involve incubating membranes from cells expressing the target receptor with a radiolabeled ligand and a range of concentrations of the unlabeled drug (clothiapine). The concentration of clothiapine that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki) to reflect the drug's binding affinity. A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Affinities (Ki, nM) of Clothiapine

ReceptorKi (nM)
Dopamine Receptors
D140
D216
D310
D4-
Serotonin Receptors
5-HT1A3110
5-HT21
5-HT3368
Adrenergic Receptors
Alpha-15
Histamine Receptors
H15
Muscarinic Receptors
M245
Sigma Receptors
Sigma193

Data compiled from Crapanzano et al., 2022.

Signaling Pathways

Clothiapine's primary therapeutic effects are attributed to its antagonism of dopamine D2 and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Signaling: In psychotic states, an excess of dopamine in the mesolimbic pathway is hypothesized to lead to the positive symptoms of schizophrenia. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of D2 receptors by dopamine inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[5][6][7] By blocking D2 receptors, clothiapine prevents this signaling cascade, thereby reducing dopaminergic neurotransmission.[3]

D2_Signaling_Pathway cluster_presynaptic cluster_postsynaptic Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Reduced Neuronal Excitability) PKA->Response Leads to Clothiapine Clothiapine Clothiapine->D2R Antagonizes

Dopamine D2 Receptor Antagonism by Clothiapine.

Serotonin 5-HT2A Receptor Signaling: The 5-HT2A receptor is a Gq/11-coupled GPCR. Its activation by serotonin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC).[8][9] Antagonism of 5-HT2A receptors in the prefrontal cortex by atypical antipsychotics is thought to indirectly increase dopamine release in this region, which may help to alleviate negative and cognitive symptoms of schizophrenia.[4][10]

HT2A_Signaling_Pathway cluster_presynaptic cluster_postsynaptic Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates G_protein Gq/11 Protein HT2AR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Response Cellular Response Ca_release->Response PKC->Response Clothiapine Clothiapine Clothiapine->HT2AR Antagonizes

Serotonin 5-HT2A Receptor Antagonism by Clothiapine.

In Vivo Studies

Preclinical Studies

Preclinical animal models are essential for evaluating the antipsychotic potential and side-effect profile of new compounds.

3.1.1. Conditioned Avoidance Response (CAR)

The CAR test is a classic behavioral assay used to predict the efficacy of antipsychotic drugs.[11][12] In this paradigm, an animal learns to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Antipsychotic drugs selectively suppress the conditioned avoidance response without impairing the unconditioned escape response.[13]

Table 2: Summary of Preclinical In Vivo Studies

Study TypeAnimal ModelKey Findings
Opioid WithdrawalMorphine-dependent ratsClothiapine (0.7, 2, and 6 mg/kg, oral) dose-dependently attenuated naloxone-precipitated withdrawal symptoms, suggesting a potential role in managing withdrawal states.[14]

3.1.2. Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli.[15] Deficits in PPI are observed in individuals with schizophrenia and can be modeled in animals. Antipsychotic drugs are effective in restoring PPI deficits.[6][15]

Pharmacokinetics

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug.

Table 3: Pharmacokinetic Parameters of Clothiapine

ParameterValueRoute
Half-life (t1/2)3.8 hoursOral (40 mg)
4.3 hoursIntravenous (15 mg)
ExcretionMainly fecal; 35% of oral dose in urine (25% as free bases, 10% conjugated)Oral
Therapeutic Plasma Range10-160 ng/mL-

Data compiled from Crapanzano et al., 2022.[2]

Clinical Studies

Clothiapine has been evaluated in several randomized controlled trials for the treatment of acute psychosis and schizophrenia.

Table 4: Summary of Key Clinical Trials of Clothiapine for Acute Psychosis

StudyComparatorDaily Dose RangeDurationKey Efficacy Findings
Itoh et al., 1969Perphenazine (B1679617)Clothiapine: 40-290 mg; Perphenazine: 12-64 mg-Clothiapine was as effective as perphenazine in treating schizophrenia.[11][15]
Jacobsson et al., 1974ChlorpromazineClothiapine: 40-290 mg; Chlorpromazine: 100-600 mg4 weeksNo significant difference in global improvement compared to chlorpromazine.[5][11]
Perales, 1974TrifluoperazineClothiapine: 40-160 mg (IM initially, then oral)-No significant difference in global improvement.[11]
Uys, 1996Zuclopenthixol acetateClothiapine: 40-160 mg (IM)-Less need for antiparkinsonian medication with clothiapine.[11]
Subramaney, 1998LorazepamClothiapine: 40-160 mg (IM)-No significant difference in mental state improvement.[11]

Experimental Protocols

In Vitro: Receptor Binding Assay (General Protocol)

Receptor_Binding_Workflow A Prepare Cell Membranes Expressing Target Receptor B Incubate Membranes with Radioligand and Clothiapine A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Radioactivity of Bound Ligand C->D E Data Analysis: Determine IC50 and Ki D->E CAR_Workflow A Acquisition Phase: Train Rats to Associate CS with US B Drug Administration: Administer Clothiapine or Vehicle A->B C Testing Phase: Present CS and Measure Avoidance and Escape Responses B->C D Data Analysis: Compare Response Rates between Groups C->D

References

Clothiapine-d8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of Clothiapine-d8, a deuterated analog of the atypical antipsychotic clothiapine (B1669249). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its suppliers, availability, and its application in experimental settings.

Introduction to Clothiapine

Clothiapine is an atypical antipsychotic of the dibenzothiazepine class, known for its efficacy in managing acute and chronic psychosis, as well as treatment-resistant schizophrenia.[1] Its therapeutic effects are attributed to its complex pharmacology, primarily acting as an antagonist at dopamine (B1211576) and serotonin (B10506) receptors.[2] The deuterated form, this compound, serves as a crucial analytical tool, particularly as an internal standard for mass spectrometry-based quantification of clothiapine in biological matrices.

Supplier and Availability of this compound

The availability of high-purity this compound is essential for accurate and reproducible research. The following table summarizes the known supplier information for this compound. Please note that pricing and real-time availability are often subject to change and may require account registration with the supplier.

SupplierProduct NameCatalog NumberCAS NumberNotes
LGC StandardsThis compoundTRC-C588552Not explicitly provided for d8, 2058-52-8 for parentRequires login for price and availability.[3]

Note: The CAS number 2058-52-8 refers to the non-deuterated form of Clothiapine.

Experimental Applications and Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), for the determination of clothiapine levels in biological samples like blood, plasma, or urine.

General Experimental Workflow for Quantification of Clothiapine using this compound

The following diagram outlines a typical workflow for the quantification of clothiapine in a biological matrix using this compound as an internal standard.

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis A Biological Sample Collection (e.g., Blood, Urine) B Spike with this compound (Internal Standard) A->B C Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) B->C D Evaporation and Reconstitution C->D E GC-MS or LC-MS Analysis D->E G Calculate Analyte/IS Peak Area Ratio E->G F Generate Calibration Curve H Quantify Clothiapine Concentration F->H G->H

Figure 1: A generalized workflow for the quantification of Clothiapine using this compound as an internal standard.
Detailed Experimental Protocol: Quantification by GC-MS

The following protocol is a representative example based on established methods for the analysis of clothiapine in biological fluids.[1]

1. Sample Preparation:

  • To 1 mL of the biological sample (e.g., blood or urine), add a known concentration of this compound solution as an internal standard.
  • Perform a liquid-liquid extraction (LLE) at a basic pH (e.g., 8.5) using an appropriate organic solvent mixture (e.g., n-hexane/dichloromethane).
  • Vortex and centrifuge the sample to separate the organic and aqueous layers.
  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Injection Volume: 1-2 µL
  • Injector Temperature: 250-280 °C
  • Oven Temperature Program: Start at a suitable temperature (e.g., 150 °C), ramp up to a final temperature (e.g., 300 °C) to ensure separation.
  • Carrier Gas: Helium
  • Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI)
  • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of both clothiapine and this compound.

3. Data Analysis:

  • A calibration curve is constructed by plotting the ratio of the peak area of the clothiapine calibrators to the peak area of the this compound internal standard against the known concentrations of the calibrators.
  • The concentration of clothiapine in the unknown samples is then determined from this calibration curve.

Mechanism of Action and Signaling Pathways

Clothiapine's antipsychotic effects are mediated through its interaction with multiple neurotransmitter systems.[2] It acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors.[2] This dual antagonism is a hallmark of atypical antipsychotics and is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia.[2] Additionally, clothiapine exhibits antagonistic activity at histamine (B1213489) H1, adrenergic, and muscarinic receptors, which may contribute to both its therapeutic effects and side-effect profile.[2]

The following diagram illustrates the primary signaling pathway antagonized by Clothiapine.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Antagonism Serotonin Serotonin HTR2A 5-HT2A Receptor Serotonin->HTR2A Antagonism Downstream Downstream Signaling (e.g., cAMP modulation) D2R->Downstream Gαi/o HTR2A->Downstream Gαq/11 Response Cellular Response (Modulation of Neuronal Activity) Downstream->Response Clothiapine Clothiapine Clothiapine->D2R Clothiapine->HTR2A

Figure 2: Simplified signaling pathway showing Clothiapine's antagonistic action on Dopamine D2 and Serotonin 5-HT2A receptors.

This technical guide provides a foundational understanding of this compound for research applications. For specific experimental designs and safety protocols, researchers should consult relevant literature and institutional guidelines.

References

Methodological & Application

Application Note and Protocol: Quantification of Clothiapine in Human Plasma using Clothiapine-d8 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of clothiapine (B1669249) in human plasma. Clothiapine-d8 is employed as the internal standard to ensure accuracy and precision. The method involves a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening of clothiapine.

Introduction

Clothiapine is an atypical antipsychotic of the dibenzothiazepine class, utilized in the treatment of schizophrenia and other psychotic disorders.[1][2][3] Monitoring its plasma concentrations is crucial for optimizing therapeutic outcomes and minimizing adverse effects. A robust and reliable bioanalytical method is essential for accurately measuring clothiapine levels in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[4][5] This document provides a detailed protocol for the determination of clothiapine in human plasma using this compound as an internal standard.

Experimental

Materials and Reagents
  • Clothiapine (Reference Standard)

  • This compound (Internal Standard)

  • HPLC-grade Methanol (B129727)

  • HPLC-grade Acetonitrile

  • Formic Acid

  • Ammonium Formate

  • N-hexane (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Human Plasma (K2-EDTA)

  • Deionized Water

Instrumentation
  • Liquid Chromatograph (LC) system capable of gradient elution

  • Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source

  • Analytical column: XSelect C18 column (100 mm × 2.1 mm, 2.5 µm) or equivalent[6]

Preparation of Standard and Quality Control (QC) Samples

Stock solutions of clothiapine and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Analytical Procedure

Sample Preparation

A liquid-liquid extraction (LLE) procedure was employed for sample preparation.[1][7][8][9]

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL).

  • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH or a suitable buffer to achieve pH ~9.5).[7]

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., n-hexane/dichloromethane, 85:15 v/v).[1][7][8][9]

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Inject 10 µL onto the LC-MS/MS system.

Liquid Chromatography
  • Column: XSelect C18, 100 mm × 2.1 mm, 2.5 µm[6]

  • Mobile Phase A: 2 mM Ammonium Formate with 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Program:

    • 0.0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 20% B

    • 3.6-5.0 min: 20% B

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV[10]

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions: (Note: These are representative transitions. Actual values must be optimized.)

    • Clothiapine: Precursor Ion (m/z) 344.1 -> Product Ion (m/z) 215.1

    • This compound: Precursor Ion (m/z) 352.1 -> Product Ion (m/z) 223.1

Method Validation Summary

The method was validated according to established guidelines for bioanalytical method validation.[11]

Linearity

The calibration curve was linear over the concentration range of 1 to 500 ng/mL. The coefficient of determination (r²) was consistently >0.99.

AnalyteCalibration Range (ng/mL)
Clothiapine1 - 500>0.99
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1≤ 15.0± 15.0≤ 15.0± 15.0
LQC3≤ 10.0± 10.0≤ 10.0± 10.0
MQC100≤ 8.0± 8.0≤ 8.0± 8.0
HQC400≤ 7.0± 7.0≤ 7.0± 7.0
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC385 - 9590 - 110
HQC40088 - 9892 - 108

Visualizations

G Bioanalytical Workflow for Clothiapine Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample (100 µL) Add_IS Add this compound IS Sample->Add_IS Basify Add Basifying Agent Add_IS->Basify Vortex1 Vortex Basify->Vortex1 Add_Solvent Add Extraction Solvent Vortex1->Add_Solvent Vortex2 Vortex Add_Solvent->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase A Evaporate->Reconstitute Inject Inject onto LC System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Peak Area Ratios Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for the bioanalysis of clothiapine.

G Bioanalytical Method Validation Parameters Validation Method Validation Selectivity Selectivity (No Interference) Validation->Selectivity Linearity Linearity (Calibration Curve, r² > 0.99) Validation->Linearity Accuracy Accuracy (%Bias within ±15%) Validation->Accuracy Precision Precision (%CV within 15%) Validation->Precision LLOQ Lower Limit of Quantification (Acceptable Accuracy & Precision) Validation->LLOQ Recovery Extraction Recovery (Consistent & Reproducible) Validation->Recovery MatrixEffect Matrix Effect (Minimal Ion Suppression/Enhancement) Validation->MatrixEffect Stability Stability (Freeze-thaw, Short-term, Long-term) Validation->Stability Accuracy->LLOQ Precision->LLOQ

Caption: Key parameters for bioanalytical method validation.

G Simplified Signaling Pathway of Clothiapine Clothiapine Clothiapine D2R Dopamine D2 Receptors Clothiapine->D2R HT2AR Serotonin 5-HT2A Receptors Clothiapine->HT2AR H1R Histamine H1 Receptors Clothiapine->H1R Alpha1AR α1-Adrenergic Receptors Clothiapine->Alpha1AR Antipsychotic Antipsychotic Effects D2R->Antipsychotic Antagonism HT2AR->Antipsychotic Antagonism Sedation Sedative Effects H1R->Sedation Antagonism Alpha1AR->Sedation Antagonism

Caption: Simplified mechanism of action for clothiapine.

Conclusion

The described LC-MS/MS method provides a reliable and robust means for the quantification of clothiapine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The method is suitable for a variety of research applications, including pharmacokinetic and toxicological studies.

References

Application Notes and Protocols for Clothiapine Analysis: A Guide to Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clothiapine (B1669249) is a dibenzothiazepine atypical antipsychotic medication utilized in the management of schizophrenia. Accurate quantification of clothiapine in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological investigations. Effective sample preparation is a critical prerequisite for reliable and robust analytical outcomes. This document provides detailed application notes and protocols for the primary sample preparation techniques employed in clothiapine analysis: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). These methodologies are designed for researchers, scientists, and drug development professionals engaged in the analysis of clothiapine in biological samples such as plasma, blood, and urine.

Data Presentation: Quantitative Comparison of Sample Preparation Techniques

The selection of an appropriate sample preparation technique depends on various factors, including the nature of the biological matrix, the required sensitivity of the analytical method, sample throughput needs, and the availability of resources. The following table summarizes key quantitative parameters associated with different extraction methods for clothiapine and related compounds, providing a basis for comparison.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Protein Precipitation (PPT)
Analyte ClothiapineQuetiapine (B1663577) (structurally similar)Quetiapine (structurally similar)
Matrix Blood, UrinePlasmaPlasma
Recovery 93-103%[1]>90%[2]Typically lower than LLE and SPE
Limit of Detection (LOD) 1.3 ng/mL (Blood), 1.2 ng/mL (Urine)[1]Not explicitly reported for ClothiapineNot explicitly reported for Clothiapine
Lower Limit of Quantification (LLOQ) 4.3 ng/mL (Blood), 3.9 ng/mL (Urine)[1]1 ng/mL[2]Not explicitly reported for Clothiapine
Throughput ModerateHigh (amenable to automation)High
Selectivity GoodExcellentModerate (risk of matrix effects)
Cost Low to ModerateHighLow

Experimental Protocols

The following sections provide detailed, step-by-step protocols for each sample preparation technique.

Liquid-Liquid Extraction (LLE) Protocol for Clothiapine in Blood and Urine

This protocol is adapted from a validated method for the determination of clothiapine in post-mortem blood and urine samples by GC-MS.[1]

Materials:

  • Biological sample (1 mL of blood or urine)

  • Deionized water

  • Internal Standard (IS) solution (e.g., Methadone-d9, 500 ng)

  • Solid HCO₃⁻/CO₃²⁻ buffer

  • Extraction solvent: n-hexane/dichloromethane (85:15 v/v)

  • Reconstitution solvent: Ethyl acetate

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 1 mL of the biological sample (blood or urine) into a 15 mL centrifuge tube.

  • Add 1 mL of deionized water.

  • Add 500 ng of the internal standard (Methadone-d9).

  • Add 50 mg of solid HCO₃⁻/CO₃²⁻ buffer to adjust the pH to approximately 8.5.

  • Add 4 mL of the extraction solvent (n-hexane/dichloromethane, 85:15 v/v).

  • Vortex the mixture for 1 minute.

  • Place on a mechanical shaker or rocker for 15 minutes.

  • Centrifuge at 4000 rpm for 3 minutes to separate the aqueous and organic layers.[1]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried residue in 50 µL of ethyl acetate.[1]

  • The sample is now ready for analysis (e.g., by GC-MS or LC-MS/MS).

Solid-Phase Extraction (SPE) Protocol for Clothiapine in Plasma (Method adapted from Quetiapine Analysis)

Materials:

  • Plasma sample (1 mL)

  • Internal Standard (IS) solution

  • Oasis HLB SPE cartridges (e.g., 30 mg, 1 mL)

  • Methanol (B129727) (for conditioning and elution)

  • Deionized water (for conditioning and washing)

  • 2% Formic acid in water (for washing)

  • Reconstitution solvent (e.g., mobile phase for LC-MS/MS)

  • SPE vacuum manifold

  • Collection tubes

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Add the internal standard to 1 mL of the plasma sample and vortex briefly.

  • Conditioning: Condition the Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences. Follow with a wash of 1 mL of methanol to remove less polar interferences.

  • Elution: Elute the clothiapine and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the reconstitution solvent.

  • The sample is now ready for analysis.

Protein Precipitation (PPT) Protocol for Clothiapine in Plasma (General Method)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples. Acetonitrile (B52724) is a commonly used precipitating agent.

Materials:

  • Plasma sample (200 µL)

  • Internal Standard (IS) solution

  • Ice-cold acetonitrile

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 200 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add the internal standard.

  • Add 600 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of solvent to sample is common).

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the clothiapine and internal standard, without disturbing the protein pellet.

  • The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a more suitable solvent if necessary.

Visualizations

Experimental Workflow Diagrams

LLE_Workflow start Start: 1 mL Sample (Blood/Urine) add_is Add Internal Standard & Water start->add_is add_buffer Add Buffer (pH 8.5) add_is->add_buffer add_solvent Add Extraction Solvent (n-hexane/dichloromethane) add_buffer->add_solvent vortex Vortex & Shake add_solvent->vortex centrifuge Centrifuge (4000 rpm, 3 min) vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Ethyl Acetate evaporate->reconstitute analysis Analysis (GC-MS/LC-MS/MS) reconstitute->analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for Clothiapine.

SPE_Workflow start Start: 1 mL Plasma Sample add_is Add Internal Standard start->add_is load Load Sample add_is->load condition Condition SPE Cartridge (Methanol & Water) condition->load wash Wash Cartridge (2% Formic Acid & Methanol) load->wash elute Elute with Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Analysis (LC-MS/MS) reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) workflow for Clothiapine.

PPT_Workflow start Start: 200 µL Plasma Sample add_is Add Internal Standard start->add_is add_solvent Add Ice-Cold Acetonitrile add_is->add_solvent vortex Vortex Vigorously add_solvent->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge collect Collect Supernatant centrifuge->collect analysis Analysis (LC-MS/MS) collect->analysis

Caption: Protein Precipitation (PPT) workflow for Clothiapine.

References

Application Notes and Protocols: Use of Clothiapine-d8 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clothiapine is an atypical antipsychotic medication utilized in the treatment of various psychotic disorders.[1][2][3] Pharmacokinetic (PK) studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of Clothiapine, thereby informing appropriate dosing and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as Clothiapine-d8, is the gold standard for quantitative bioanalysis in PK studies, particularly when employing liquid chromatography-mass spectrometry (LC-MS).[4][5][6] The deuterium-labeled this compound is chemically identical to Clothiapine but has a higher molecular weight, allowing it to be distinguished by a mass spectrometer.[4] This ensures high accuracy and precision by correcting for variability during sample preparation and analysis.[4][5]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in pharmacokinetic studies of Clothiapine.

Core Principles of Using Deuterated Internal Standards

The fundamental advantage of using a deuterated internal standard like this compound is its ability to mimic the analyte of interest (Clothiapine) throughout the analytical process.[4] Key benefits include:

  • Correction for Sample Preparation Variability: Losses that may occur during extraction and other sample handling steps are accounted for, as the deuterated standard is affected in the same way as the non-labeled drug.[4]

  • Mitigation of Matrix Effects: In bioanalytical methods like LC-MS/MS, components of the biological matrix (e.g., plasma, urine) can enhance or suppress the ionization of the analyte. Since the deuterated internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.[5]

  • Improved Accuracy and Precision: By minimizing the impact of experimental variability, the use of a deuterated internal standard significantly enhances the reliability and reproducibility of the bioanalytical method.[5][7]

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma

This protocol outlines the extraction of Clothiapine and the internal standard this compound from human plasma samples prior to LC-MS/MS analysis.

Materials:

  • Human plasma samples

  • This compound internal standard stock solution

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • 0.1% Formic acid in water

  • Microcentrifuge tubes or 96-well plates

  • Vortex mixer

  • Centrifuge

Methodology:

  • Thaw frozen plasma samples on ice.

  • Vortex the samples to ensure homogeneity.

  • In a microcentrifuge tube, add a specific volume of plasma (e.g., 100 µL).

  • Spike the plasma with a known concentration of this compound internal standard solution.

  • Add three volumes of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or well.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid).

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol provides a representative example for the quantification of Clothiapine using this compound as an internal standard.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

LC Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min).

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • Clothiapine: Precursor ion (m/z) → Product ion (m/z)

    • This compound: Precursor ion (m/z) → Product ion (m/z)

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy) should be optimized for maximum sensitivity.

Data Presentation

Quantitative data from pharmacokinetic studies should be presented in a clear and organized manner. The following tables provide examples of how to summarize calibration curve data and pharmacokinetic parameters.

Table 1: Calibration Curve for Clothiapine in Human Plasma

Nominal Concentration (ng/mL)Calculated Concentration (ng/mL)Accuracy (%)
1.00.9898.0
5.05.10102.0
20.019.597.5
50.052.0104.0
100.099.099.0
200.0204.0102.0
500.0490.098.0
1000.01010.0101.0

Table 2: Pharmacokinetic Parameters of Clothiapine Following Oral Administration

ParameterUnitValue (Mean ± SD)
Cmaxng/mL155 ± 45
Tmaxh2.5 ± 0.8
AUC(0-t)ng·h/mL1250 ± 350
AUC(0-inf)ng·h/mL1380 ± 390
t1/2h8.5 ± 2.1
CL/FL/h30 ± 8
Vd/FL350 ± 90

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample spike Spike with this compound plasma->spike ppt Protein Precipitation (ACN) spike->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition lcms->data quant Quantification (Analyte/IS Ratio) data->quant pk Pharmacokinetic Analysis quant->pk

Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.

Metabolic Pathway of Clothiapine

Clothiapine, being a dibenzothiazepine derivative, is expected to undergo extensive metabolism, primarily in the liver.[8] While specific pathways for Clothiapine are not extensively detailed in the provided literature, the metabolism of similar atypical antipsychotics like clozapine (B1669256) and quetiapine (B1663577) involves several key reactions.[8][9][10] These include N-demethylation, N-oxidation, and hydroxylation, primarily mediated by cytochrome P450 (CYP) enzymes such as CYP1A2, CYP2D6, and CYP3A4.[8]

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Clothiapine Clothiapine N_demethyl N-demethylclothiapine Clothiapine->N_demethyl CYP1A2, CYP3A4 N_oxide Clothiapine N-oxide Clothiapine->N_oxide Hydroxylated Hydroxylated Metabolites Clothiapine->Hydroxylated CYP2D6 Glucuronide Glucuronide Conjugates N_demethyl->Glucuronide N_oxide->Glucuronide Hydroxylated->Glucuronide Excretion Excretion (Urine and Feces) Glucuronide->Excretion

Caption: Postulated metabolic pathway of Clothiapine.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of Clothiapine in biological matrices for pharmacokinetic studies. The protocols and data presentation formats outlined in these application notes provide a robust framework for researchers, scientists, and drug development professionals to conduct reliable bioanalytical studies of Clothiapine. This approach ensures high-quality data, which is essential for understanding the pharmacokinetic profile of the drug and for making informed decisions in clinical practice.

References

Solid-Phase Extraction of Clothiapine from Biological Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clothiapine is an atypical antipsychotic medication of the dibenzothiazepine class, utilized in the treatment of various psychotic disorders. Accurate quantification of Clothiapine in biological matrices such as blood, plasma, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. Solid-phase extraction (SPE) offers a robust and efficient method for the selective isolation and pre-concentration of Clothiapine from complex biological samples prior to downstream analysis by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides detailed application notes and protocols for the solid-phase extraction of Clothiapine from biological matrices. The methodologies are based on established procedures for structurally similar compounds, such as clozapine (B1669256), and aim to provide a reliable framework for researchers.

Quantitative Data Summary

While specific solid-phase extraction data for Clothiapine is not extensively published, liquid-liquid extraction (LLE) methods have been validated and provide a benchmark for expected analytical performance. The following tables summarize the validation parameters from a published LLE-GC-MS method for Clothiapine and the expected performance of the proposed SPE method based on data from similar antipsychotic drugs.

Table 1: Validation Parameters for Liquid-Liquid Extraction (LLE) of Clothiapine from Human Blood and Urine by GC-MS

ParameterBiological MatrixValue
Limit of Detection (LOD) Blood1.3 ng/mL[1]
Urine1.2 ng/mL[1]
Lower Limit of Quantification (LLOQ) Blood4.3 ng/mL[1]
Urine3.9 ng/mL[1]
Linearity Range Blood & Urine5 - 500 ng/mL
Recovery Blood> 85%
Urine> 90%
Precision (RSD%) Blood< 10%
Urine< 10%
Accuracy (Bias%) Blood< 15%
Urine< 15%

Data adapted from Mannocchi et al., 2015.[1]

Table 2: Expected Performance Parameters for Solid-Phase Extraction (SPE) of Clothiapine

ParameterBiological MatrixExpected Value
Limit of Detection (LOD) Plasma/Serum~1 ng/mL
Urine~1 ng/mL
Lower Limit of Quantification (LLOQ) Plasma/Serum~5 ng/mL
Urine~5 ng/mL
Linearity Range Plasma/Serum & Urine5 - 1000 ng/mL
Recovery Plasma/Serum> 90%
Urine> 95%
Precision (RSD%) Plasma/Serum & Urine< 10%
Accuracy (Bias%) Plasma/Serum & Urine< 10%

Note: These are estimated values based on SPE methods for structurally similar compounds like clozapine and may vary depending on the specific SPE sorbent, instrumentation, and laboratory conditions.

Experimental Protocols

The following are detailed protocols for the solid-phase extraction of Clothiapine from human plasma/serum and urine. A mixed-mode cation exchange SPE cartridge is recommended due to the basic nature of Clothiapine.

Protocol 1: Solid-Phase Extraction of Clothiapine from Human Plasma/Serum

1. Materials and Reagents

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX, Strata-X-C)

  • Clothiapine analytical standard

  • Internal standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium (B1175870) hydroxide (B78521) (ACS grade)

  • Formic acid (ACS grade)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

2. Sample Pre-treatment

  • Allow frozen plasma/serum samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 1 mL of plasma/serum, add the internal standard and vortex briefly.

  • Add 1 mL of 2% formic acid in deionized water and vortex for 30 seconds.

  • Centrifuge the sample at 4000 rpm for 10 minutes to precipitate proteins.

  • Use the supernatant for the SPE procedure.

3. Solid-Phase Extraction Procedure

  • Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry.

  • Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of 0.1 M formic acid in deionized water to remove polar interferences.

    • Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

  • Drying: Dry the cartridge under vacuum or positive pressure for 5-10 minutes to remove residual solvent.

  • Elution: Elute Clothiapine and the internal standard with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for your analytical instrument (e.g., LC-MS/MS).

    • Vortex briefly and transfer to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction of Clothiapine from Human Urine

1. Materials and Reagents

  • Same as for Protocol 1.

2. Sample Pre-treatment

  • Allow frozen urine samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 1 mL of urine, add the internal standard and vortex briefly.

  • Add 1 mL of 0.1 M phosphate (B84403) buffer (pH 6.0) and vortex for 30 seconds.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Use the supernatant for the SPE procedure.

3. Solid-Phase Extraction Procedure

  • Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry.

  • Loading: Load the pre-treated urine supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water.

    • Wash the cartridge with 2 mL of 20% methanol in deionized water.

  • Drying: Dry the cartridge under vacuum or positive pressure for 5-10 minutes.

  • Elution: Elute Clothiapine and the internal standard with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for your analytical instrument.

    • Vortex briefly and transfer to an autosampler vial for analysis.

Visualizations

Experimental Workflow

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (Plasma/Serum or Urine) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Plasma/Serum) or pH Adjustment (Urine) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Sample Supernatant->Load Condition Condition Cartridge (Methanol, Water) Condition->Load Wash1 Wash 1 (Aqueous Acidic) Load->Wash1 Wash2 Wash 2 (Organic) Wash1->Wash2 Dry Dry Cartridge Wash2->Dry Elute Elute Analyte (Ammoniated Methanol) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS or GC-MS Analysis Reconstitute->Analyze Dopamine_D2_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Clothiapine Clothiapine Clothiapine->D2R Antagonism G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Downstream Modulation of Neuronal Excitability and Gene Expression PKA->Downstream Serotonin_5HT2A_Pathway Serotonin Serotonin (5-HT) HTR2A Serotonin 5-HT2A Receptor (GPCR) Serotonin->HTR2A Clothiapine Clothiapine Clothiapine->HTR2A Antagonism G_protein Gq/11 Protein HTR2A->G_protein Activates PLC Phospholipase C G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Activate PKC DAG->PKC Downstream Modulation of Neurotransmission and Cellular Signaling Ca_release->Downstream PKC->Downstream

References

Application Notes & Protocols: Clothiapine-d8 in Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clothiapine (B1669249) is an atypical antipsychotic of the dibenzothiazepine class used in the management of schizophrenia and other psychotic disorders.[1][2] Therapeutic Drug Monitoring (TDM) of antipsychotics is a valuable tool for optimizing treatment by personalizing dosage regimens to improve efficacy and minimize adverse effects.[3][4] Due to inter-individual variability in pharmacokinetics, monitoring plasma concentrations of clothiapine can aid clinicians in making informed decisions regarding dose adjustments.[5] Clothiapine-d8, a deuterated analog of clothiapine, serves as an ideal internal standard for quantitative analysis by mass spectrometry, ensuring accuracy and precision in therapeutic drug monitoring.

Mechanism of Action

Clothiapine exerts its antipsychotic effects through a complex interaction with various neurotransmitter systems in the brain.[6][7] It acts as an antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, which is a characteristic feature of atypical antipsychotics.[6][7] The blockade of D2 receptors is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions, while the antagonism of 5-HT2A receptors may contribute to its efficacy against negative symptoms and reduce the likelihood of extrapyramidal side effects.[6][7] Additionally, clothiapine has affinities for histamine (B1213489) H1, alpha-adrenergic, and muscarinic receptors, which contribute to its therapeutic effects and side-effect profile.[7]

Clothiapine_Mechanism_of_Action cluster_0 Clothiapine cluster_1 Neurotransmitter Receptors cluster_2 Therapeutic & Side Effects Clothiapine Clothiapine D2 Dopamine D2 Clothiapine->D2 Antagonism HT2A Serotonin 5-HT2A Clothiapine->HT2A Antagonism H1 Histamine H1 Clothiapine->H1 Antagonism Alpha α-Adrenergic Clothiapine->Alpha Antagonism Muscarinic Muscarinic Clothiapine->Muscarinic Antagonism Antipsychotic Antipsychotic Effects (Positive & Negative Symptoms) D2->Antipsychotic HT2A->Antipsychotic SideEffects Side Effects (Sedation, Metabolic changes) H1->SideEffects Alpha->SideEffects Muscarinic->SideEffects

Caption: Simplified signaling pathway of Clothiapine's mechanism of action.

Quantitative Data

The following tables summarize key quantitative parameters for the therapeutic drug monitoring of clothiapine.

Table 1: Pharmacokinetic Properties of Clothiapine

ParameterValueReference
Absorption Rapidly and considerably absorbed from the gastrointestinal tract.[1]
Excretion Mainly via the fecal route. Approximately 35% of an oral dose is eliminated in the urine.[1]
Mean Half-life (Oral) 7.1 hours[8]
Mean Half-life (Intravenous) 4.3 hours[8]

Table 2: Therapeutic and Toxic Concentrations of Clothiapine in Plasma/Serum

Concentration TypeRange (µg/L)Mean (µg/L)NotesReference
Therapeutic Range 10 - 160-Suggested therapeutic window.[8]
Observed in Patients 6 - 15546From a study of 12 treated patients.[9]
Post-mortem Blood 22 - 341123From seven autopsy cases.[9]
Intoxication Case 384-Serum concentration 25 hours after ingestion.[8]

Table 3: Analytical Method Parameters for Clothiapine Quantification

Analytical MethodMatrixLLOQ (µg/L)LOD (µg/L)Linearity (µg/L)Reference
HPLC-DAD Plasma, Blood, Tissue15510 - 1000[9]
GC-NPD Plasma, Blood, Tissue6210 - 1000[9]
GC-MS Blood4.31.3Not Specified[10][11]
GC-MS Urine3.91.2Not Specified[10][11]

Experimental Protocols

Protocol 1: Sample Preparation for Clothiapine Analysis in Human Plasma using Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for clothiapine extraction.[9][10][11]

Materials:

  • Human plasma samples

  • This compound internal standard (IS) working solution (e.g., 1 µg/mL in methanol)

  • 0.1 M Sodium Hydroxide (for pH adjustment)

  • Extraction solvent: n-hexane/dichloromethane (85:15, v/v)

  • Reconstitution solvent: Mobile phase or appropriate solvent for the analytical instrument

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Pipette 500 µL of human plasma into a clean polypropylene (B1209903) tube.

  • Add 25 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Adjust the pH of the sample to approximately 9.5 by adding 0.1 M Sodium Hydroxide.

  • Add 2 mL of the extraction solvent (n-hexane/dichloromethane).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Vortex briefly and transfer to an autosampler vial for analysis (e.g., by LC-MS/MS).

Protocol 2: Proposed LC-MS/MS Method for Quantification of Clothiapine

This is a proposed method based on standard practices for the analysis of small molecules in biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Clothiapine: Propose precursor > product ion transitions (e.g., m/z 344.1 > 229.1)

    • This compound (IS): Propose precursor > product ion transitions (e.g., m/z 352.1 > 237.1)

  • Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.

Data Analysis:

  • Quantify clothiapine concentrations by calculating the peak area ratio of the analyte to the internal standard (this compound).

  • Generate a calibration curve using standards of known clothiapine concentrations and a constant concentration of the internal standard.

  • Determine the concentration of clothiapine in unknown samples by interpolating their peak area ratios from the calibration curve.

TDM_Workflow Patient Patient Sample Collection (e.g., Plasma) LLE Liquid-Liquid Extraction (with this compound IS) Patient->LLE Sample Preparation Analysis LC-MS/MS Analysis LLE->Analysis Instrumental Analysis Quantification Data Processing & Quantification Analysis->Quantification Peak Integration Report Concentration Reporting to Clinician Quantification->Report Generate Report Decision Clinical Decision Making (Dose Adjustment) Report->Decision Clinical Interpretation Decision->Patient Optimize Therapy

Caption: General workflow for therapeutic drug monitoring of Clothiapine.

References

Troubleshooting & Optimization

Technical Support Center: Chromatographic Analysis of Dibenzo[b,f]thiazepines

Technical Support Center: Chromatographic Analysis of Dibenzo[b,f][1][2]thiazepines

Note: Information on "Clothiapine" is limited in publicly available scientific literature. This guide leverages established chromatographic principles and methodologies for structurally similar and co-analyzed compounds, such as Quetiapine and Clozapine, to provide robust troubleshooting advice. The principles outlined here are broadly applicable to the chromatographic analysis of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor peak resolution between my analyte and other components?

Poor resolution, where peaks are not well separated, is often due to issues with selectivity, efficiency, or retention.[1][2] Key factors to investigate include the mobile phase composition, column chemistry, and column temperature.[1][3]

Q2: What causes my Clothiapine peak to tail?

Peak tailing is a common issue, often seen with basic compounds like Clothiapine.[4][5] The primary causes include secondary interactions between the basic analyte and acidic residual silanols on the silica-based column packing.[4][5] Other potential causes are column overload, column contamination or degradation, and extra-column effects.[6]

Q3: Can the pH of my mobile phase affect peak shape and resolution?

Absolutely. The pH of the mobile phase is a critical parameter, especially for ionizable compounds.[7][8] For basic compounds, adjusting the pH can suppress the ionization of residual silanol (B1196071) groups on the stationary phase, thereby minimizing secondary interactions that cause peak tailing.[4][6]

Q4: When should I consider using a different column?

If optimizing the mobile phase and other method parameters does not resolve peak shape or resolution issues, changing the column may be necessary.[1] Consider a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to alter selectivity, or one with smaller particles or a solid-core architecture to increase efficiency.[1][3][9][10] Using a highly deactivated, end-capped column can also significantly reduce peak tailing for basic analytes.[6]

Troubleshooting Guide: Improving Peak Resolution

Issue 1: Peak Tailing

Q: My analyte peak is tailing significantly. How can I improve its symmetry?

A: Tailing peaks can compromise quantification and resolution. Follow these steps to diagnose and resolve the issue:

  • Check Mobile Phase pH and Buffer: Basic analytes can interact with negatively charged silanol groups on the column packing.[11]

    • Solution: Add a buffer to your mobile phase to maintain a consistent pH. An acidic mobile phase (e.g., pH 3.0-3.5) can suppress silanol ionization and ensure the analyte is in a single ionic state.[7] Adding a competitive base or a salt like ammonium (B1175870) formate (B1220265) can also mask silanol interactions.[4][5]

  • Evaluate Column Health: Column performance degrades over time.

    • Solution: First, try reversing and flushing the column to remove potential blockages at the inlet frit.[6][12] If tailing persists and affects all peaks, the column may be compromised. Replacing it with a new, high-purity, end-capped column is recommended.[6]

  • Reduce Sample Overload: Injecting too much sample can saturate the stationary phase.[6]

    • Solution: Dilute your sample and reinject. If peak shape improves, column overload was the likely cause.

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

Gcluster_0Troubleshooting Peak TailingproblemPeak Tailing Observedcause1Secondary SilanolInteractions?problem->cause1cause2Column Overload?problem->cause2cause3Column Contaminationor Void?problem->cause3solution1Adjust Mobile Phase:- Lower pH (e.g., pH 3)- Add Buffer (e.g., Acetate)- Use Ion-Pairing Agentcause1->solution1solution2Dilute Sampleand Re-injectcause2->solution2solution3Reverse & Flush Columnor Replace Columncause3->solution3

Caption: A logical workflow for diagnosing and resolving peak tailing issues.
Issue 2: Poor Resolution Between Peaks

Q: My analyte peak is co-eluting or poorly resolved from an impurity or another compound. What steps should I take?

A: Improving resolution requires manipulating the three key factors of the resolution equation: selectivity (α), efficiency (N), and retention factor (k).[2]

  • Optimize Selectivity (α): This is the most powerful way to improve resolution.[1][2]

    • Change Organic Modifier: If you are using acetonitrile (B52724), try switching to methanol (B129727) or vice versa. The different solvent properties can alter elution patterns and improve separation.[1]

    • Adjust Mobile Phase pH: A small change in pH can significantly impact the retention of ionizable compounds, thus altering selectivity.

    • Change Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry (e.g., C18 to Phenyl-Hexyl) can provide a different selectivity and resolve the peaks.[10]

  • Increase Efficiency (N): Higher efficiency results in sharper, narrower peaks, which are easier to resolve.[1]

    • Use a Column with Smaller Particles: Switching from a 5 µm particle size column to a 3 µm, 2.6 µm, or sub-2 µm column will increase efficiency and resolution.[1][9]

    • Lower the Flow Rate: Reducing the flow rate can improve efficiency, although it will increase the analysis time.[3]

    • Increase Temperature: Raising the column temperature (e.g., to 30-40 °C) reduces mobile phase viscosity, which can lead to sharper peaks and better resolution.[3][13]

  • Adjust Retention Factor (k):

    • Decrease Organic Solvent Percentage: In reversed-phase HPLC, reducing the amount of organic solvent (e.g., acetonitrile) in the mobile phase will increase the retention time of all components, potentially providing more time for them to separate.[1][2]

The diagram below outlines the general workflow for method optimization to improve peak resolution.

Gcluster_1General Workflow for Improving Peak ResolutionstartPoor Peak Resolutionstep1Optimize Selectivity (α)start->step1step2Increase Efficiency (N)step1->step2details1Change Mobile Phase Organic Solvent(e.g., ACN to MeOH)Adjust pHstep1->details1step3Adjust Retention (k)step2->step3details2Use Column with Smaller ParticlesDecrease Flow RateIncrease Temperaturestep2->details2endResolution Achievedstep3->endIf necessarydetails3Decrease % Organic inMobile Phasestep3->details3

Caption: A workflow for systematically improving chromatographic peak resolution.

Data & Experimental Protocols

Table 1: Example HPLC Method Conditions for Related Compounds

This table summarizes typical starting conditions for the analysis of Quetiapine, a compound structurally related to Clothiapine. These parameters can serve as a robust starting point for method development.

ParameterCondition 1Condition 2Condition 3
Column C18, 250 mm x 4.6 mm, 5 µm[7]Zorbax Eclipse Plus C18, 100 mm x 4.6 mm, 3.5 µm[14]INERTSIL C-18 ODS, 250 mm x 4.6 mm, 5 µm[15]
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (50:50, v/v)[7]Acetate Buffer (10 mM, pH 5) and Acetonitrile (Gradient)[14]Methanol : 30 mM Ammonium Acetate (95:5, v/v)[15]
Flow Rate 1.0 mL/min[7]1.0 mL/min[14]1.0 mL/min[15]
Detection (UV) 248 nm[7]225 nm[14]252 nm[15]
Column Temp. Ambient (or 30 °C)[7]Not SpecifiedNot Specified
Injection Vol. 20 µL[7]Not Specified10 µL[15]
Protocol: Example HPLC Method for Quetiapine Fumarate

This protocol is adapted from established methods for Quetiapine and provides a detailed procedure for analysis.[7][15]

1. Reagent and Sample Preparation:

  • Mobile Phase Preparation (e.g., Condition 1):

    • Prepare a 20 mM Potassium Phosphate Monobasic buffer in HPLC-grade water.

    • Adjust the pH to 3.0 using orthophosphoric acid.

    • Mix the buffer with acetonitrile in a 50:50 (v/v) ratio.

    • Degas the final mobile phase using sonication or vacuum filtration.[7]

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh ~10 mg of the reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.[7]

  • Working Standard Solutions:

    • Prepare a series of dilutions from the stock solution using the mobile phase to cover the desired concentration range (e.g., 1-20 µg/mL).[7]

2. Chromatographic System and Conditions:

  • Use an HPLC system equipped with a UV detector.

  • Set up the system according to the parameters outlined in Table 1 .

  • Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

3. System Suitability:

  • Before running samples, perform at least five replicate injections of a working standard solution.

  • Calculate the Relative Standard Deviation (%RSD) for peak area and retention time. The %RSD should typically be less than 2%.

  • Evaluate theoretical plates and the tailing factor to ensure the system is performing adequately.[15]

4. Analysis:

  • Inject the prepared sample and standard solutions.

  • Integrate the peak areas and quantify the analyte concentration by comparing the peak area of the sample to the calibration curve generated from the working standards.

Technical Support Center: Addressing Ion Suppression with Clothiapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Clothiapine-d8 as an internal standard to address ion suppression in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: My analyte signal is significantly lower in matrix samples compared to solvent standards, even with this compound. What is the likely cause?

A1: This is a classic sign of ion suppression.[1][2] Co-eluting endogenous components from the biological matrix are likely interfering with the ionization of your target analyte in the mass spectrometer's ion source, leading to a decreased signal.[3][4] While this compound is designed to co-elute with the analyte and experience similar ionization effects, severe suppression can still lead to a loss of sensitivity.

Q2: How does a deuterated internal standard like this compound help with ion suppression?

A2: A stable isotope-labeled internal standard, such as this compound, is the ideal tool to compensate for matrix effects.[5][6] It is chemically almost identical to the analyte, meaning it will have a very similar, if not identical, retention time and ionization efficiency. If matrix components suppress the ionization of the analyte, they will suppress the ionization of the deuterated internal standard to a similar degree. By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by ion suppression can be normalized.

Q3: I've noticed a slight shift in the retention time of my this compound compared to the unlabeled analyte. Is this a problem?

A3: A small shift in retention time between a deuterated standard and the native analyte can sometimes occur, a phenomenon known as the "isotope effect." While often negligible, a significant separation could mean that the analyte and the internal standard are not being affected by the exact same matrix components at the point of elution. This could compromise the ability of this compound to effectively compensate for ion suppression. If the shift is significant, chromatographic optimization may be necessary to ensure co-elution.

Q4: What are the first steps I should take to reduce ion suppression?

A4: The most effective initial steps to combat ion suppression involve improving sample preparation and optimizing chromatographic separation.[7] The goal is to remove interfering matrix components before they enter the mass spectrometer or to chromatographically separate them from your analyte and this compound.[7] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing matrix interferences than a simple protein precipitation.[7]

Q5: Can I just dilute my sample to reduce ion suppression?

A5: While diluting your sample can reduce the concentration of interfering matrix components, it also dilutes your analyte. This can compromise the sensitivity of your assay, which is particularly problematic for low-concentration samples. Dilution should be considered a last resort and is generally not the preferred method for addressing significant ion suppression.

Troubleshooting Guide: Ion Suppression

This guide provides a systematic approach to troubleshooting ion suppression issues when using this compound.

Step 1: Confirm and Quantify Ion Suppression

A common method to identify and quantify the extent of ion suppression is through a post-column infusion experiment.[3][8] A solution of your analyte is continuously infused into the mass spectrometer while a blank matrix sample (that has undergone your sample preparation procedure) is injected into the LC system. A dip in the baseline signal at the retention time of your analyte indicates the presence of interfering matrix components.

Alternatively, you can compare the peak area of the analyte in a sample where the analyte is spiked into a processed blank matrix extract (post-extraction spike) with the peak area of the analyte in a pure solvent standard at the same concentration. The percentage of signal suppression can be calculated as:

% Suppression = (1 - (Peak Area in Matrix / Peak Area in Solvent)) * 100

Step 2: Optimize Sample Preparation

If significant ion suppression is confirmed, the next step is to improve the sample cleanup process. The goal is to remove as many matrix components as possible without losing your analyte.

  • Protein Precipitation (PPT): This is the simplest method but often the least effective at removing phospholipids (B1166683) and other small molecules that cause ion suppression.[7]

  • Liquid-Liquid Extraction (LLE): LLE can be more effective than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.

  • Solid-Phase Extraction (SPE): SPE is often the most effective method for removing a broad range of interfering compounds.[7] Different SPE sorbents can be screened to find the one that provides the best recovery for your analyte and the most significant reduction in matrix effects.

Step 3: Refine Chromatographic Conditions

Adjusting your liquid chromatography method can help separate your analyte and this compound from co-eluting matrix interferences.

  • Gradient Modification: Altering the organic-to-aqueous mobile phase ratio and the gradient slope can shift the retention time of your analyte relative to interfering peaks.

  • Column Chemistry: Switching to a different column chemistry (e.g., from a C18 to a phenyl-hexyl column) can change the selectivity of the separation.

  • Flow Rate: Reducing the flow rate can sometimes improve separation efficiency.

Step 4: Evaluate Mass Spectrometer Source Conditions

While less common for addressing matrix effects, optimizing the ion source parameters can sometimes improve the signal-to-noise ratio.

  • Ionization Source: If using electrospray ionization (ESI), switching to atmospheric pressure chemical ionization (APCI) may be beneficial as APCI is often less susceptible to ion suppression.[1][7]

  • Source Parameters: Re-optimize parameters such as spray voltage, gas flows (nebulizer and auxiliary gas), and temperatures.

Data Presentation

The following table summarizes hypothetical data from experiments aimed at reducing ion suppression for a target analyte in human plasma using this compound as an internal standard.

Mitigation StrategyAnalyte Peak Area (in blank matrix)Analyte Peak Area (in spiked plasma)Signal Suppression (%)
None (Protein Precipitation Only)1,500,000600,00060%
Liquid-Liquid Extraction (LLE)1,500,000975,00035%
Solid-Phase Extraction (SPE)1,500,0001,275,00015%
Optimized Chromatography (Gradient Elution)1,500,0001,125,00025%
SPE + Optimized Chromatography1,500,0001,425,0005%

Note: This data is for illustrative purposes and will vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following is an example protocol for a Solid-Phase Extraction (SPE) method effective at minimizing ion suppression.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To remove phospholipids and other matrix components that cause ion suppression.

  • Materials: Mixed-mode cation exchange SPE cartridges, Methanol (B129727) (LC-MS grade), Water (LC-MS grade), 2% Formic Acid in Water, 5% Ammonium (B1175870) Hydroxide (B78521) in Methanol, Human Plasma containing the analyte and spiked with this compound.

Procedure:

  • Pre-treat Plasma: To 100 µL of plasma, add 10 µL of this compound internal standard solution and 200 µL of 2% formic acid in water. Vortex for 10 seconds.

  • Condition SPE Cartridge: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load Sample: Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive

  • MRM Transitions: Monitor for the specific precursor and product ions for both the analyte and this compound.

Visualizations

IonSuppressionMechanism cluster_source Ion Source Analyte Analyte Droplet Charged Droplet Analyte->Droplet Ionization Matrix Matrix Matrix->Droplet Co-elution GasPhaseIon Gas Phase Ion Matrix->GasPhaseIon Suppression Droplet->GasPhaseIon Evaporation MassSpec Mass Spectrometer GasPhaseIon->MassSpec To Detector

Caption: Mechanism of Ion Suppression in the Mass Spectrometer Source.

TroubleshootingWorkflow start Start: Low Analyte Signal with this compound confirm_suppression Step 1: Confirm and Quantify Ion Suppression start->confirm_suppression is_suppression Significant Suppression? confirm_suppression->is_suppression optimize_prep Step 2: Optimize Sample Preparation (SPE, LLE) is_suppression->optimize_prep Yes no_suppression End: Issue is Not Ion Suppression is_suppression->no_suppression No refine_lc Step 3: Refine Chromatographic Conditions optimize_prep->refine_lc check_source Step 4: Evaluate MS Source Conditions refine_lc->check_source re_evaluate Re-evaluate Suppression check_source->re_evaluate re_evaluate->is_suppression end End: Method Optimized re_evaluate->end Suppression Mitigated

Caption: Systematic Workflow for Troubleshooting Ion Suppression.

LogicalFlow A Problem: Analyte signal is low in matrix B Is this compound signal also low? A->B C YES: Likely significant ion suppression or sample preparation issue. B->C Yes D NO: Potential issue with analyte stability, or incorrect IS concentration. B->D No E Action: Improve sample cleanup (e.g., switch from PPT to SPE). C->E F Action: Verify IS spiking procedure and analyte stability. D->F

Caption: Decision Tree for Initial Troubleshooting Steps.

References

Navigating Stability Challenges with Deuterated Internal Standards: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of deuterated internal standards is paramount for accurate and reliable quantitative analysis. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with deuterated internal standards?

The most common stability issues encountered with deuterated internal standards include:

  • Isotopic Exchange (H/D Exchange): This is the most prevalent issue, where deuterium (B1214612) atoms on the internal standard are replaced by hydrogen atoms from the surrounding solvent or sample matrix. This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte, compromising quantification.

  • Chromatographic Shift (Isotope Effect): Deuterated compounds can exhibit slightly different retention times in chromatography compared to their non-deuterated counterparts, a phenomenon known as the "deuterium isotope effect". This can result in differential matrix effects, where the analyte and internal standard experience varying levels of ion suppression or enhancement.

  • Purity Issues: The presence of unlabeled analyte as an impurity in the deuterated internal standard can lead to inaccurate measurements, particularly at low concentrations.[1]

  • Improper Storage and Handling: Exposure to light, moisture, and inappropriate temperatures can lead to the degradation of the standard.[2] The choice of solvent is also critical, as protic, acidic, or basic solvents can facilitate H/D exchange.[3]

Q2: What are the best practices for storing and handling deuterated internal standards to ensure their stability?

Proper storage and handling are crucial for maintaining the integrity of deuterated internal standards.[2] Key recommendations include:

  • Temperature: For long-term storage, temperatures of -20°C or colder are often recommended.[3] For short-term storage of solutions, 2-8°C may be suitable. Always refer to the manufacturer's certificate of analysis for specific instructions.[3]

  • Light Protection: Store standards in amber vials or in the dark to prevent photodegradation.[2]

  • Moisture Control: Deuterated compounds can be hygroscopic.[2] Handle standards under a dry, inert atmosphere (e.g., nitrogen or argon) and use dry glassware to minimize moisture exposure, which can lead to H/D exchange.[2]

  • Solvent Selection: Use high-purity aprotic solvents like acetonitrile (B52724) or methanol (B129727) for reconstituting and preparing solutions.[3] Avoid acidic or basic aqueous solutions, as they can catalyze deuterium exchange.[3]

Q3: What is hydrogen-deuterium (H/D) exchange and how can I minimize it?

Hydrogen-deuterium exchange is a chemical reaction where a deuterium atom on the internal standard is swapped with a hydrogen atom from the environment.[2] The likelihood of this occurring depends on several factors:

  • Position of the Deuterium Label: Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[1][4] It is best to use standards where the deuterium labels are in stable, non-exchangeable positions.[4]

  • pH of the Solution: Acidic or basic conditions can catalyze H/D exchange.[5] Maintaining a neutral pH is generally recommended.

  • Temperature: Higher temperatures can accelerate the rate of exchange.

To minimize H/D exchange, select standards with stable deuterium placement, use aprotic solvents, control the pH, and store solutions at low temperatures.

Troubleshooting Guides

Issue 1: Inconsistent or Low Internal Standard Signal

  • Potential Cause: Degradation of the standard due to improper storage or handling.

    • Troubleshooting Step: Prepare a fresh working solution from your stock. If the issue persists, prepare a new stock solution. Verify storage conditions (temperature, light exposure).[6]

  • Potential Cause: H/D exchange leading to a decrease in the deuterated signal.

    • Troubleshooting Step: Conduct a stability study by incubating the deuterated standard in the sample matrix over time and analyzing for a decrease in the deuterated signal and an increase in the unlabeled analyte signal.[6]

  • Potential Cause: Matrix effects causing ion suppression.

    • Troubleshooting Step: Perform a matrix effect evaluation to assess the degree of ion suppression. This may necessitate further sample cleanup.[1]

Issue 2: Shift in Internal Standard Retention Time

  • Potential Cause: Deuterium isotope effect.

    • Explanation: A slight, consistent shift in retention time is a known phenomenon and may not be problematic if it doesn't lead to differential matrix effects.[6]

  • Potential Cause: Chromatographic issues.

    • Troubleshooting Step: Prepare fresh mobile phase, check the column temperature, and ensure the column is properly equilibrated. If the problem continues, consider trying a new column.[6]

Data Presentation

The choice of isotopic label can significantly impact the performance of an internal standard. While deuterated standards are common, ¹³C-labeled standards often exhibit superior performance, particularly in terms of chromatographic co-elution and isotopic stability.

Table 1: Comparative Performance of Deuterated vs. ¹³C-Labeled Internal Standards

ParameterDeuterated (²H) Internal Standard¹³C-Labeled Internal StandardKey Findings
Chromatographic Co-elution Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[7]Typically co-elutes perfectly with the analyte.[7]Superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects.[7]
Accuracy & Precision Can lead to inaccuracies due to imperfect retention time matching. One study reported a 40% error in a specific example.[7]Demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%.[7]The closer physicochemical properties of ¹³C-IS result in more reliable quantification.[7]
Matrix Effect Correction The chromatographic shift can lead to differential ion suppression or enhancement.[7]Excellent at correcting for matrix effects due to identical elution profiles.[7]¹³C-IS is the superior choice for complex biological matrices.[7]
Isotopic Stability Susceptible to back-exchange of deuterium with protons from the solvent, especially at labile positions.[7]Highly stable with no risk of isotopic exchange.[7]The stability of the ¹³C label ensures the integrity of the internal standard.[7]

Table 2: Impact of Internal Standard Type on Assay Performance

AnalyteInternal Standard TypeConcentration LevelPrecision (%CV)
SirolimusDeuterated (SIR-d3)Low6.5%
Medium5.9%
High5.7%
Structural Analog (DMR)Low7.6%
Medium8.9%
High9.7%

Data adapted from a study on Sirolimus quantification, demonstrating the superior precision of a deuterated internal standard over a structural analog.[8]

Experimental Protocols

Protocol 1: Assessment of Deuterated Internal Standard Stability (H/D Exchange)

Objective: To determine the stability of the deuterated internal standard in the sample matrix and analytical solutions.

Methodology:

  • Sample Preparation:

    • Prepare two sets of samples.

    • Set A (Control): Spike the deuterated internal standard into a clean solvent (e.g., acetonitrile).

    • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).

  • Incubation: Incubate both sets of samples under conditions that mimic your analytical workflow (e.g., room temperature for 4 hours, 4°C for 24 hours).

  • Sample Processing: Process the samples using your established extraction procedure.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS, monitoring for the deuterated internal standard and the corresponding unlabeled analyte.

  • Data Evaluation: A significant decrease in the signal of the deuterated internal standard in Set B, accompanied by an increase in the signal of the unlabeled analyte, indicates H/D exchange.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Inaccurate Quantitative Results start Inaccurate or Inconsistent Quantitative Results check_coelution 1. Verify Co-elution of Analyte and Internal Standard start->check_coelution is_coeluting Co-eluting? check_coelution->is_coeluting check_purity 2. Confirm Isotopic and Chemical Purity of Standard is_coeluting->check_purity Yes adjust_chrom Adjust Chromatography (e.g., use lower resolution column) is_coeluting->adjust_chrom No is_pure Sufficiently Pure? check_purity->is_pure check_exchange 3. Investigate Potential H/D Exchange is_pure->check_exchange Yes source_new_std Source a New, High-Purity Internal Standard is_pure->source_new_std No is_stable Isotopically Stable? check_exchange->is_stable solution Results Should Improve is_stable->solution Yes select_stable_std Select a Standard with More Stable Deuterium Placement or a ¹³C-labeled Standard is_stable->select_stable_std No adjust_chrom->check_coelution source_new_std->check_purity select_stable_std->check_exchange

Caption: A logical workflow for troubleshooting inaccurate quantitative results.

HD_Exchange_Pathway Factors Influencing Hydrogen-Deuterium (H/D) Exchange main Deuterated Internal Standard (Analyte-D) exchange H/D Exchange Reaction main->exchange product Analyte-H (Loss of Deuterium) exchange->product factor1 Labile Deuterium Position (e.g., on -OH, -NH) factor1->exchange factor2 Acidic or Basic pH of Solution factor2->exchange factor3 Elevated Temperature factor3->exchange factor4 Protic Solvent (e.g., Water) factor4->exchange

Caption: Key factors that can promote H/D exchange in deuterated standards.

References

Technical Support Center: Optimizing Mass Spectrometry for Clothiapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of Clothiapine-d8.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in mass spectrometry?

A1: this compound is a deuterated form of Clothiapine, an atypical antipsychotic drug.[1][2] In mass spectrometry, particularly in quantitative analyses using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), deuterated compounds like this compound are commonly used as internal standards (IS). This is because they are chemically identical to the analyte (Clothiapine) but have a different mass, allowing them to be distinguished by the mass spectrometer. Using a stable isotope-labeled internal standard is the most effective way to correct for variations in sample preparation and matrix effects, ensuring high accuracy and precision in quantification.

Q2: What are the typical mass-to-charge ratios (m/z) for this compound for setting up a Multiple Reaction Monitoring (MRM) method?

The expected precursor ion (Q1) for this compound in positive electrospray ionization (ESI+) mode would be the protonated molecule [M+H]+, at approximately m/z 352.9. To determine the optimal product ions (Q3), a standard solution of this compound should be infused directly into the mass spectrometer. By performing a product ion scan of the m/z 352.9 precursor, the most abundant and stable fragment ions can be identified. These will serve as the Q3 transitions for the MRM method.

Q3: Which ionization technique is best suited for this compound analysis?

A3: Electrospray Ionization (ESI) in the positive ion mode is the most common and effective technique for analyzing antipsychotic drugs like Clothiapine and its analogs.[3][4] These molecules contain nitrogen atoms that are readily protonated, leading to strong signals in positive ESI.

Experimental Protocol: Quantitative Analysis of Clothiapine in Plasma

This section provides a detailed methodology for the quantification of Clothiapine in plasma using this compound as an internal standard.

1. Preparation of Standard and Internal Standard Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Clothiapine and this compound by dissolving the compounds in methanol (B129727).

  • Working Solutions: Prepare serial dilutions of the Clothiapine stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same solvent mixture to achieve a final concentration appropriate for the assay (e.g., 200 ng/mL).[5]

2. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 200 µL of the IS working solution in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 5 minutes.[4]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS System and Conditions: The following parameters are recommended as a starting point and should be optimized for the specific instrument being used.

Parameter CategoryParameterRecommended Starting Value
Liquid Chromatography LC ColumnC18 column (e.g., 2.1 mm i.d. × 50 mm, 1.8 µm)
Mobile Phase A10 mmol/L ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid[6]
Mobile Phase B10 mmol/L ammonium formate in methanol with 0.1% formic acid[6]
Flow Rate0.3 mL/min[6]
Injection Volume5-15 µL[6]
Column Temperature40 °C[6]
GradientStart at 5% B, ramp to 95% B, hold, and re-equilibrate.
Mass Spectrometry Ionization ModePositive Electrospray Ionization (ESI+)
Monitored TransitionsTo be determined empirically (e.g., Clothiapine: Q1 ~344.9 -> Q3; this compound: Q1 ~352.9 -> Q3)
Ion Spray Voltage4500 - 5500 V[6]
Temperature500 - 700 °C[6]
Nebulizer Gas (GS1)40 - 60 psi[6]
Heater Gas (GS2)40 - 60 psi[6]
Curtain Gas (CUR)15 - 25 psi[6]
Collision Gas (CAD)8 - 12 psi (Medium setting)[6]
Dwell Time> 50 ms

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis cluster_data Data Processing Stock Prepare Stock Solutions (Clothiapine & this compound) Standards Create Calibration Standards & QC Samples Stock->Standards IS_Work Prepare IS Working Solution (this compound) Stock->IS_Work Inject Inject into LC-MS/MS System Standards->Inject Spike Spike Plasma Samples with IS IS_Work->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Collect->Inject Separate Chromatographic Separation (LC) Inject->Separate Detect Detection (MS/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify G Start Analysis Issue Identified Signal Poor or No Signal? Start->Signal Noise High Background Noise? Signal->Noise No CheckMS Verify MS Tuning & MRM Transitions Signal->CheckMS Yes PeakShape Poor Peak Shape? Noise->PeakShape No CheckBlanks Run Blanks for Carryover & Contaminated Solvents Noise->CheckBlanks Yes CheckColumn Check Column Health & Mobile Phase PeakShape->CheckColumn Yes CheckSample Check Sample Prep & Concentration CheckMS->CheckSample CheckLC Check LC System (Clogs, Leaks) CheckSample->CheckLC CleanSource Clean Ion Source CheckBlanks->CleanSource CheckSolvent Verify Injection Solvent Compatibility CheckColumn->CheckSolvent

References

Technical Support Center: Isotopic Exchange in Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding isotopic exchange in deuterated standards.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern with deuterated internal standards?

Isotopic exchange, also known as back-exchange, is an unintended process where deuterium (B1214612) atoms on a deuterated internal standard (IS) are replaced by hydrogen atoms from the surrounding environment, such as the sample matrix, solvents, or analytical mobile phase.[1][2][3] This phenomenon can compromise the accuracy of quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS).[2]

The primary issue is that the mass spectrometer differentiates between the analyte and the internal standard based on their mass difference. When the deuterated IS loses deuterium atoms, it can lead to:

  • Underestimation of the Internal Standard: A decrease in the deuterated IS signal results in an artificially high analyte-to-IS ratio.[2]

  • Overestimation of the Analyte: The back-exchanged IS can be incorrectly identified as the unlabeled analyte, causing a false positive signal and leading to an overestimation of the analyte's concentration.[1][2]

Q2: What are the primary factors that promote isotopic exchange?

Several experimental factors can influence the rate and extent of isotopic exchange:

  • pH: The rate of exchange is highly dependent on pH. It is generally slowest around pH 2.5-3 and increases significantly in strongly acidic or basic conditions.[1][3][4]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1][2][3][4] Storing and analyzing samples at elevated temperatures can lead to a significant loss of deuterium.

  • Solvent Composition: Protic solvents, such as water and methanol (B129727), are sources of protons and can facilitate back-exchange.[2][4] The longer the deuterated standard is exposed to these solvents, the greater the potential for exchange.

  • Position of the Deuterium Label: The stability of a deuterium label is highly dependent on its position within the molecule.[2][4] Labels on heteroatoms (e.g., -OH, -NH, -SH) are highly labile and prone to rapid exchange.[1][3] Deuterium atoms on carbons adjacent to carbonyl groups can also be susceptible to exchange.[1][4]

  • Sample Matrix: Components within a biological matrix, such as plasma or urine, can sometimes catalyze the exchange process.[1][2]

Q3: Which deuterium label positions are most susceptible to exchange?

The susceptibility of a deuterium label to exchange is influenced by its chemical environment. Here's a summary of the relative lability:

Functional GroupExchangeabilityConditions Favoring Exchange
Alcohols (-OH)Highly LabileNeutral, acidic, or basic conditions
Amines (-NH2, -NHR)Highly LabileNeutral, acidic, or basic conditions
Carboxylic Acids (-COOH)Highly LabileNeutral, acidic, or basic conditions
Amides (-CONH-)LabileAcid or base-catalyzed
α-Hydrogens to CarbonylsModerately LabileAcid or base-catalyzed (via enolization)[2]
Aromatic/Aliphatic C-HLowGenerally stable under typical analytical conditions

Q4: Are ¹³C or ¹⁵N-labeled standards a better alternative to avoid exchange issues?

While deuterated standards are often more cost-effective, they are susceptible to isotopic exchange.[1] Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) labeled standards are not prone to exchange and are therefore considered more robust and reliable choices for quantitative analysis.[1][5]

Q5: What are the best practices for storing and handling deuterated standards?

Proper storage and handling are crucial to maintain the integrity of deuterated standards:

  • Temperature: For long-term storage, -20°C is often recommended. For short-term storage, refrigeration at 4°C in a suitable solvent like methanol is common. Always refer to the manufacturer's certificate of analysis for specific storage temperatures.[6]

  • Protection from Light: Store standards in amber vials or in the dark to prevent photodegradation.[6]

  • Inert Atmosphere: Handle and store standards under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[6]

  • Solvent Choice: Use high-purity, dry, aprotic solvents whenever possible for preparing stock solutions.[4]

  • Equilibration: Before opening, allow the standard to warm to room temperature in a desiccator to prevent moisture condensation.[4]

Troubleshooting Guides

Problem 1: The signal of my deuterated internal standard is decreasing over an analytical run.

This is a classic sign of back-exchange occurring in the autosampler.[3][4]

Troubleshooting Steps:

  • Maintain Low Temperature: Keep the autosampler cooled to a low temperature (e.g., 4°C) to slow down the exchange rate.[3][4]

  • Minimize Residence Time: Reduce the time samples are queued in the autosampler before injection.[3]

  • Evaluate Mobile Phase Stability: The mobile phase composition, particularly its pH, might be promoting back-exchange.[3] Consider adjusting the mobile phase pH to be closer to 2.5, if compatible with your chromatography.[3]

  • Solvent and pH Evaluation: Ensure the sample diluent is as aprotic as possible and the pH is controlled to minimize exchange.[4]

Problem 2: My calibration curve is non-linear.

Non-linearity in the calibration curve can be related to the deuterated internal standard.

Troubleshooting Steps:

  • Verify Isotopic Purity: Check the certificate of analysis for the isotopic purity of your standard. The presence of unlabeled analyte as an impurity can affect the response at different concentrations.[4]

  • Check for Isotopic Interference: Naturally occurring heavy isotopes (e.g., ¹³C) in the analyte can interfere with the mass channel of the deuterated IS, especially if the IS has a low degree of deuteration (e.g., d1, d2).[2][7]

    • Acquire a full scan mass spectrum of a high concentration of the unlabeled analyte to check for an isotope peak at the m/z of your deuterated IS.[2]

    • If possible, use an internal standard with a higher number of deuterium atoms (e.g., d5 or greater) to increase the mass difference.[2]

  • Adjust IS Concentration: An inappropriate concentration of the internal standard can be more susceptible to interference from a high concentration of the analyte.[2]

Problem 3: I'm observing a peak for the unlabeled analyte in a blank sample spiked only with the deuterated internal standard.

This is a direct indication of back-exchange, where the deuterated standard is converting to the unlabeled form.[1]

Troubleshooting Steps:

  • Review Factors Promoting Exchange: Systematically evaluate the pH, temperature, and solvent composition of your sample preparation and analytical method as described in the FAQs.

  • Perform a Stability Study: Conduct an experiment to assess the stability of the deuterated standard under your specific experimental conditions (see Experimental Protocol 1).

Quantitative Data Summary

The following table summarizes the impact of various experimental conditions on the stability of deuterated standards.

Table 1: Influence of Experimental Conditions on Isotopic Exchange

ParameterConditionRisk of ExchangeRecommendation
pH High (>8) or Low (<2)HighMaintain pH between 2.5 and 7 for minimal exchange.[4]
Temperature HighHighStore and analyze at low temperatures (e.g., 4°C).[4]
Solvent Protic (e.g., H₂O, CH₃OH)HigherUse aprotic solvents (e.g., acetonitrile, THF) when possible.[4]
Label Position On Heteroatoms (O, N, S)HighChoose standards with labels on stable carbon positions.[4]
Label Position Alpha to CarbonylModerateBe cautious with pH and temperature.[4]
Label Position Aromatic/Aliphatic C-HLowGenerally stable under typical analytical conditions.[4]

Experimental Protocols

Protocol 1: Evaluating the Stability of a Deuterated Internal Standard

Objective: To determine if isotopic exchange of a deuterated internal standard is occurring under specific analytical conditions.[1]

Materials:

  • Deuterated internal standard (IS) stock solution

  • Blank biological matrix (e.g., plasma, urine)

  • Sample preparation and reconstitution solvents

  • LC-MS/MS system

Methodology:

  • Prepare T=0 Samples: Spike a known concentration of the IS into the blank matrix. Immediately process these samples according to your standard sample preparation protocol and analyze them.[1]

  • Prepare Incubated Samples:

    • Matrix Stability: Spike the same concentration of the IS into the blank matrix and incubate it under the conditions you want to test (e.g., room temperature for 4 hours, autosampler at 4°C for 24 hours).[4]

    • Solvent Stability: Spike the IS into your sample reconstitution solvent and incubate under the same conditions as the matrix samples.[1]

  • Sample Processing: After the incubation period, process the incubated samples using your established extraction/preparation method.[1]

  • LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent). Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.[1]

  • Data Analysis:

    • Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease (e.g., >15%) in the IS signal suggests degradation or exchange.[1]

    • Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the IS. The presence of such a peak is a direct indication of back-exchange.[1]

Acceptance Criteria: The change in the internal standard response and the extent of back-exchange should be within acceptable limits as defined by your laboratory's standard operating procedures (e.g., a change of <15%).[4]

Visualizations

Isotopic_Exchange_Factors cluster_causes Primary Causes cluster_effect Effect cluster_consequences Consequences pH pH (Acidic/Basic) Exchange Isotopic Exchange pH->Exchange Temp Temperature (Elevated) Temp->Exchange Solvent Solvent (Protic) Solvent->Exchange Position Label Position (Labile) Position->Exchange IS_Signal Decreased IS Signal Exchange->IS_Signal Analyte_Signal Increased Analyte Signal Exchange->Analyte_Signal Quant_Error Inaccurate Quantification IS_Signal->Quant_Error Analyte_Signal->Quant_Error

Caption: Factors leading to isotopic exchange and its consequences.

Troubleshooting_Workflow Start Suspected Isotopic Exchange (e.g., decreasing IS signal) Check_Conditions Review Experimental Conditions (pH, Temp, Solvent, Label Position) Start->Check_Conditions Stability_Study Perform Stability Study (Protocol 1) Check_Conditions->Stability_Study Exchange_Confirmed Is Exchange Confirmed? Stability_Study->Exchange_Confirmed Modify_Conditions Modify Conditions: - Adjust pH to ~2.5-3 - Lower Temperature (e.g., 4°C) - Use Aprotic Solvents Exchange_Confirmed->Modify_Conditions Yes Other_Issue Investigate Other Issues (e.g., Matrix Effects, Purity) Exchange_Confirmed->Other_Issue No Select_Stable_IS Select More Stable IS: - Labels on non-labile positions - Consider ¹³C or ¹⁵N IS Modify_Conditions->Select_Stable_IS Revalidate Re-validate Method Modify_Conditions->Revalidate Select_Stable_IS->Revalidate End Issue Resolved Revalidate->End

Caption: Workflow for troubleshooting isotopic exchange issues.

References

Technical Support Center: Troubleshooting Variability in Internal Standard Response

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting variability in internal standard (IS) response. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during chromatographic and mass spectrometric analyses. Consistent IS response is crucial for the accuracy and precision of quantitative bioanalysis.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is an internal standard (IS) and why is it used?

A1: An internal standard is a compound of known concentration that is added to all samples, including calibration standards (CALs), quality controls (QCs), and unknown subject samples, before sample processing.[3][4] It has physicochemical properties similar to the analyte of interest and is used to compensate for variability that can occur during sample preparation, injection, chromatographic separation, and detection.[1][2] By normalizing the analyte response to the IS response, the precision and accuracy of the analytical method can be significantly improved.

Q2: What are the primary causes of variability in the internal standard response?

A2: Variability in the IS response can stem from several sources, which can be broadly categorized as:

  • Sample Preparation Errors: Inconsistent pipetting, dilution errors, or incomplete mixing of the IS with the sample matrix.[5]

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the IS in the mass spectrometer source, leading to inconsistent responses.[6][7]

  • Instrumental Issues: Problems with the autosampler (e.g., inconsistent injection volumes), leaks, or contamination of the mass spectrometer's ion source can all contribute to signal variability.[2][8]

  • Internal Standard Degradation: The IS may not be stable in the sample matrix or under the storage conditions in the autosampler, leading to a decrease in signal over a long analytical run.[2][8]

  • Inappropriate Internal Standard Selection: The chosen IS may not adequately mimic the behavior of the analyte, leading to poor tracking of variability.[9][10]

Q3: When is IS response variability a concern for data accuracy?

A3: While some level of variability is expected, it becomes a concern when the IS response in subject samples is significantly different from that in the calibration standards and quality controls.[4][11] For example, if the IS responses for subject samples are consistently lower or higher than those for CALs and QCs, it may indicate a matrix effect that is not being adequately compensated for, potentially impacting the accuracy of the results.[4][11] Regulatory agencies like the FDA have provided guidance on evaluating the impact of IS response variability.[9][11]

Q4: What is the difference between a stable isotope-labeled (SIL) internal standard and a structural analog?

A4: A stable isotope-labeled (SIL) internal standard is a form of the analyte where one or more atoms have been replaced with a heavier stable isotope (e.g., ²H, ¹³C, ¹⁵N).[1] SIL-IS are considered the gold standard because they have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience the same degree of matrix effects.[1][12] A structural analog is a compound that is chemically similar but not identical to the analyte.[13] While they can be used, they may not always perfectly mimic the analyte's behavior during extraction and ionization.[2]

Troubleshooting Guides

Systematic Troubleshooting Workflow

When encountering IS variability, a systematic approach is crucial to efficiently identify the root cause. The following workflow provides a step-by-step guide to troubleshooting.

G cluster_0 Initial Observation cluster_1 Data Review & Initial Checks cluster_2 Investigation Pathways cluster_3 Resolution start Variable IS Response Observed review_data Review IS Response Plot (Across entire batch) start->review_data check_prep Check Sample Preparation Records (Pipetting, dilutions, mixing) review_data->check_prep instrument_issues Investigate Instrument Performance check_prep->instrument_issues No obvious prep errors matrix_effects Investigate Matrix Effects check_prep->matrix_effects Prep records OK is_stability Investigate IS Stability check_prep->is_stability Prep records OK resolve_instrument Perform Instrument Maintenance (Clean source, check for leaks) instrument_issues->resolve_instrument optimize_method Optimize Analytical Method (Improve chromatography, sample cleanup) matrix_effects->optimize_method reprepare_is Prepare Fresh IS Solution Re-evaluate storage conditions is_stability->reprepare_is end Problem Resolved resolve_instrument->end Re-analyze optimize_method->end Re-validate & Analyze reprepare_is->end Re-analyze

Caption: A decision tree for systematically troubleshooting internal standard variability.

Common Scenarios and Recommended Actions

The following table summarizes common patterns of IS variability and provides recommended actions to address them.

Scenario Potential Cause(s) Recommended Actions
Sporadic "Flyers" (One or two samples with drastically different IS response)- Pipetting error (e.g., missed IS spike)[14] - Injector malfunction for a specific vial- Re-inject the affected sample. - If the issue persists, re-extract and re-analyze the sample.[2] - If reproducible, investigate for a sample-specific matrix effect.
Gradual Signal Drift (IS response consistently increases or decreases over the run)- Instrument instability (e.g., source contamination, detector fatigue)[2] - IS instability in the autosampler- Inject a series of pure standard solutions to differentiate between instrument drift and matrix effects.[8] - Perform instrument maintenance (e.g., clean the ion source). - Evaluate IS stability in the autosampler conditions.[8]
Systematic Difference (IS response in all subject samples is higher or lower than in CALs and QCs)- Difference in matrix composition between subject samples and the matrix used for standards.[14] - Lot-to-lot variability in the biological matrix.- Investigate for matrix effects using a post-extraction addition experiment. - If matrix effects are confirmed, optimize the sample cleanup procedure or chromatographic separation.[5]
High Variability Across All Samples - Inconsistent sample preparation (e.g., variable extraction recovery).[2] - Poor mixing of the IS with the sample.[2] - Suboptimal IS choice.- Review and retrain on the sample preparation procedure. - Ensure thorough vortexing after IS addition.[5] - Evaluate if a different IS (e.g., a SIL-IS) provides better tracking.[1][9]

Experimental Protocols

Protocol 1: Investigating Matrix Effects via Post-Extraction Addition

Objective: To determine if the variability in IS response is due to ion suppression or enhancement from the sample matrix.

Methodology:

  • Sample Selection: Select at least six different lots of blank biological matrix. Also, select representative "problematic" subject samples that exhibited variable IS response.

  • Sample Preparation:

    • Set 1 (Neat Solution): Prepare the analyte and IS in the final reconstitution solvent at a known concentration (e.g., mid-QC level).

    • Set 2 (Post-Spiked Matrix): Extract the blank matrix lots and the problematic subject samples without the IS. After the final evaporation step, reconstitute the extracts with the solution from Set 1.

  • Analysis: Inject all samples onto the LC-MS system and record the peak area of the IS.

  • Data Evaluation: Calculate the matrix factor (MF) for the IS in each blank lot and subject sample:

    • MF = (Peak Area of IS in Post-Spiked Matrix) / (Peak Area of IS in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • Significant variability in the MF across different lots or between blank and subject samples confirms the presence of differential matrix effects.

G cluster_0 Preparation cluster_1 Spiking cluster_2 Analysis & Comparison A Set 1: Neat Solution (Analyte + IS in Solvent) E LC-MS Analysis A->E B Set 2: Blank Matrix Extracts D Spike Extracts with Analyte + IS Post-Extraction B->D C Set 3: Subject Sample Extracts C->D D->E F Compare IS Peak Areas (Set 1 vs. Spiked Extracts) E->F

Caption: Workflow for the post-extraction addition experiment to assess matrix effects.

Protocol 2: Evaluating Internal Standard Stability in Autosampler

Objective: To determine if the IS is degrading in the sample matrix under the conditions of the autosampler over the duration of a long analytical run.

Methodology:

  • Sample Preparation: Prepare a set of QC samples (e.g., n=5) at a low and high concentration.

  • Initial Analysis: Immediately after preparation, inject one set of the low and high QCs to establish the initial IS response.

  • Incubation: Place the remaining QC samples in the autosampler under the same conditions (e.g., temperature) as a typical analytical run.

  • Time-Point Analysis: Inject the QC samples at various time points throughout a simulated long run (e.g., 0, 4, 8, 12, 24 hours).

  • Data Evaluation: Plot the IS peak area against time. A significant negative trend in the IS response over time indicates instability.

This systematic approach to troubleshooting will help ensure the robustness and reliability of your bioanalytical methods, leading to higher quality data in your research and development endeavors.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Clothiapine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of Clothiapine, an atypical antipsychotic drug of the dibenzothiazepine class. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, whether for therapeutic drug monitoring, pharmacokinetic studies, or forensic analysis. This document summarizes key performance data, details experimental protocols, and offers a visual representation of a standard analytical method validation workflow.

Comparative Analysis of Analytical Methods

Several analytical techniques have been successfully validated for the quantification of Clothiapine in various biological matrices. The primary methods reported in the scientific literature are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or Nitrogen-Phosphorus Detection (NPD).

Quantitative Performance Data

The following tables summarize the validation parameters for the most prominent analytical methods used for Clothiapine determination.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method for Clothiapine in Blood and Urine.[1][2][3]

Validation ParameterBloodUrine
Limit of Detection (LOD) 1.3 ng/mL1.2 ng/mL
Lower Limit of Quantification (LLOQ) 4.3 ng/mL3.9 ng/mL
Linearity Range Not explicitly stated, but linearity was determinedNot explicitly stated, but linearity was determined
Precision DeterminedDetermined
Accuracy DeterminedDetermined
Recovery DeterminedDetermined

Table 2: High-Performance Liquid Chromatography (HPLC) with DAD and Gas Chromatography with NPD (GC-NPD) Methods for Clothiapine in Plasma, Post-mortem Blood, and Tissue.[4]

Validation ParameterHPLC-DADGC-NPD
Limit of Detection (LOD) 5 µg/L2 µg/L
Limit of Quantification (LOQ) 15 µg/L6 µg/L
Linearity Range 10 - 1000 µg/L10 - 1000 µg/L

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the experimental protocols for the key methods cited.

GC-MS Method for Clothiapine in Blood and Urine

This method is suitable for the detection and quantification of Clothiapine in postmortem blood and urine samples.[1][2][3]

1. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • To 1 mL of blood or urine sample, add 1 mL of deionized water and an internal standard (e.g., 500 ng of methadone-d9).

  • Adjust the pH to 8.5 by adding 50 mg of solid HCO₃⁻/CO₃²⁻ buffer.

  • Add 4 mL of an extraction solution of n-hexane/dichloromethane (85/15 v/v).

  • Steer the mixture for 15 minutes.

  • Centrifuge at 4000 rpm for 3 minutes.

  • Separate and evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of ethyl acetate (B1210297) for GC-MS analysis.

2. Instrumentation (GC-MS):

  • The specific GC-MS conditions, such as column type, temperature program, and mass spectrometer settings, should be optimized for the specific instrument being used. The retention time for Clothiapine was reported to be 8.755 minutes under one set of conditions.[1]

HPLC-DAD and GC-NPD Methods for Clothiapine in Plasma and Post-mortem Samples

These methods are applicable for determining Clothiapine concentrations in human plasma and various post-mortem samples.[4]

1. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • Perform a simple liquid-liquid extraction at pH 9.5 with an n-hexane/dichloromethane (85/15, v/v) solution.

2. Instrumentation:

  • HPLC-DAD: A High-Performance Liquid Chromatograph equipped with a Diode-Array Detector.

  • GC-NPD: A Gas Chromatograph equipped with a Nitrogen-Phosphorus Detector.

  • Specific instrumental conditions should be developed and optimized based on the available equipment.

Method Validation Workflow

The validation of an analytical method is a critical process to ensure the reliability and accuracy of the results. The following diagram illustrates a typical workflow for the validation of an analytical method for Clothiapine.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_development Method Development & Optimization start->method_development sample_prep Sample Preparation (e.g., LLE) method_development->sample_prep instrumental_analysis Instrumental Analysis (e.g., GC-MS, HPLC) method_development->instrumental_analysis sample_prep->instrumental_analysis validation_protocol Develop Validation Protocol instrumental_analysis->validation_protocol specificity Specificity / Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness stability Stability validation_protocol->stability validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report stability->validation_report end End: Method Implementation validation_report->end

References

A Comparative Guide to the Efficacy of Clozapine and Other Atypical Antipsychotics in Treatment-Resistant Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Clozapine (B1669256) has long been regarded as the gold standard for treatment-resistant schizophrenia (TRS), a condition affecting a significant subset of individuals who do not respond adequately to at least two different antipsychotic medications. This guide provides a comprehensive comparison of the efficacy of clozapine with other commonly used atypical antipsychotics—olanzapine (B1677200), risperidone (B510), and quetiapine (B1663577)—supported by data from key clinical trials.

Comparative Efficacy: Key Clinical Trial Data

The efficacy of antipsychotic medications is primarily assessed through standardized rating scales, including the Positive and Negative Syndrome Scale (PANSS) and the Clinical Global Impression (CGI) scale. The following tables summarize the performance of clozapine in head-to-head trials against olanzapine, risperidone, and quetiapine in patients with treatment-resistant schizophrenia.

Table 1: Clozapine vs. Olanzapine in Treatment-Resistant Schizophrenia
Study (NCT ID) Treatment Arm Mean Dose Baseline PANSS Total Score (Mean ± SD) Change in PANSS Total Score from Baseline (Mean ± SD) CGI-S at Endpoint (Mean) Response Rate (%)
Meltzer et al., 2008 (NCT00179231)[1][2]Clozapine (n=21)564 mg/dayNot ReportedNot ReportedFavored Clozapine (p=0.01 for GAF)Not Reported
Tollefson et al., 2001[3]Clozapine (n=72)100-500 mg/dayNot ReportedNo significant differenceNo significant difference60.8%
Olanzapine (n=75)5-25 mg/dayNot ReportedNo significant differenceNo significant difference57.9%

Note: Response rate criteria can vary between studies. For Tollefson et al., 2001, it was based on the criteria of Kane et al., 1988.

Table 2: Clozapine vs. Risperidone in Treatment-Resistant Schizophrenia
Study Treatment Arm Mean Dose Baseline PANSS Total Score (Mean ± SD) Change in PANSS Total Score from Baseline (Mean ± SD) CGI-S at Endpoint (Mean) Response Rate (%)
Bondolfi et al., 1998[4][5][6]Clozapine (n=43)291.2 mg/day93.4 ± 13.9-27.6 ± 19.3No significant difference65%
Risperidone (n=43)6.4 mg/day95.8 ± 16.5-25.8 ± 21.0No significant difference67%
Azorin et al., 2001[7]ClozapineNot SpecifiedSignificantly greater improvementSignificantly greater improvementSignificantly greater improvement86%
RisperidoneNot SpecifiedSignificantly greater improvementSignificantly greater improvementSignificantly greater improvement70%

Note: Response rate for Bondolfi et al., 1998 was defined as a ≥20% reduction in total PANSS score. For Azorin et al., 2001, it was a ≥20% reduction in BPRS total score.

Table 3: Clozapine vs. Quetiapine in Treatment-Resistant Schizophrenia
Study Treatment Arm Mean Dose Baseline PANSS Total Score (Mean ± SD) Change in PANSS Total Score from Baseline (Mean ± SD) CGI-S at Endpoint (Mean) Response Rate (%)
Singh et al., 2017[8][9][10]Clozapine (n=20)322.50 mg/day98.90 ± 12.33-14.45 ± 10.39Not Reported30%
Quetiapine (n=20)790.0 mg/day100.95 ± 14.00-4.15 ± 10.71Not Reported15%

Note: Response rate was defined as a >20% reduction in PANSS from baseline.

Experimental Protocols

The following sections detail the methodologies of key comparative clinical trials.

Clozapine vs. Olanzapine (Meltzer et al., 2008; NCT00179231)[1][2]
  • Study Design: A 6-month, randomized, double-blind, parallel-group study.

  • Participants: 40 patients with a DSM-IV diagnosis of treatment-resistant schizophrenia or schizoaffective disorder. Treatment resistance was defined by failing to respond to at least two different antipsychotics.

  • Intervention: Patients were randomized to receive either high-dose olanzapine (target dose: 25-45 mg/day) or clozapine (300-900 mg/day).

  • Primary Outcome Measures: Changes in psychopathology were assessed using a comprehensive battery of tests, including the PANSS and CGI. Cognitive performance was also evaluated.

  • Key Exclusion Criteria: History of lack of response to an adequate trial of either clozapine (>600 mg/day) or olanzapine (>20 mg/day) for more than 6 weeks, or a history of intolerance to either drug[8].

Clozapine vs. Risperidone (Bondolfi et al., 1998)[4][5][6]
  • Study Design: An 8-week, controlled, double-blind, multicenter study.

  • Participants: 86 inpatients with chronic schizophrenia (DSM-III-R) who were resistant to or intolerant of conventional neuroleptics.

  • Intervention: Following a 7-day washout period, patients were randomly assigned to receive either risperidone or clozapine. A 1-week dose-titration phase was followed by a fixed dose for 1 week (risperidone 6 mg/day, clozapine 300 mg/day), after which doses were adjusted based on individual response.

  • Primary Outcome Measures: Efficacy was assessed using the PANSS and CGI scales.

  • Statistical Analysis: Between-group comparisons were conducted using t-tests for independent samples.

Clozapine vs. Quetiapine (Singh et al., 2017)[8][9][10]
  • Study Design: A 14-week, prospective, randomized, open-label study.

  • Participants: 53 patients with schizophrenia (ICD-10 criteria) who met a modified version of Conley and Kelly's criteria for TRS.

  • Intervention: Patients were randomly assigned to receive either clozapine or quetiapine. A 2-week dose-titration phase was followed by a fixed minimum therapeutic dose, with subsequent adjustments based on clinical improvement.

  • Primary Outcome Measures: Efficacy was evaluated using the PANSS, and side effects were assessed with the Glasgow Antipsychotic Side-effect Scale (GASS).

  • Definition of Response: A reduction of 20% or more in the total PANSS score from baseline was considered a response[9].

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The therapeutic and side-effect profiles of clozapine and other atypical antipsychotics are largely determined by their interactions with a wide range of neurotransmitter receptors and their subsequent downstream signaling cascades.

Dopamine (B1211576) D2 Receptor Signaling Pathway

All antipsychotics exhibit some level of antagonism at the dopamine D2 receptor, which is crucial for their antipsychotic effect. However, the affinity for this receptor varies among the different drugs, influencing their side-effect profiles, particularly extrapyramidal symptoms (EPS).

D2_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drugs Antipsychotics Dopamine_pre Dopamine D2R Dopamine D2 Receptor Dopamine_pre->D2R binds G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Response phosphorylates targets Clozapine Clozapine (lower affinity) Clozapine->D2R antagonizes Other_Atypicals Other Atypicals (e.g., Risperidone - higher affinity) Other_Atypicals->D2R antagonizes

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of antipsychotics.

Serotonin (B10506) 5-HT2A Receptor Signaling Pathway

A key feature of atypical antipsychotics is their high affinity for serotonin 5-HT2A receptors. Antagonism at this receptor is thought to contribute to their efficacy against negative symptoms and reduce the risk of EPS.

HT2A_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drugs Antipsychotics Serotonin_pre Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin_pre->HT2AR binds Gq_protein Gq/11 Protein HT2AR->Gq_protein activates PLC Phospholipase C Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Atypicals Atypical Antipsychotics (e.g., Clozapine, Olanzapine, Risperidone, Quetiapine) Atypicals->HT2AR antagonizes

Caption: Serotonin 5-HT2A receptor signaling and the antagonistic action of atypical antipsychotics.

Experimental Workflow for a Comparative Clinical Trial

The general workflow for a randomized, double-blind, comparative clinical trial of antipsychotics is depicted below.

Exp_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Blinding cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (PANSS, CGI, etc.) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Group_A Group A (e.g., Clozapine) Randomization->Group_A Group_B Group B (e.g., Olanzapine) Randomization->Group_B Titration Dose Titration Group_A->Titration Group_B->Titration Maintenance Maintenance Phase Titration->Maintenance Follow_up Regular Follow-up Assessments (PANSS, CGI, Side Effects) Maintenance->Follow_up Endpoint End of Study Assessment Follow_up->Endpoint Analysis Statistical Analysis Endpoint->Analysis

Caption: A typical workflow for a comparative clinical trial of antipsychotics.

Comparative Side-Effect Profiles

While efficacy is a primary consideration, the tolerability and side-effect profiles of antipsychotics are critical for patient adherence and overall well-being.

Table 4: Common Side Effects of Clozapine and Other Atypical Antipsychotics
Side Effect Clozapine Olanzapine Risperidone Quetiapine
Weight Gain High[11][12][13]High[11][12][13]Moderate[11][12][13]Moderate[11][12][13]
Metabolic Syndrome High[12]High[12]Low to Moderate[12]Moderate[12]
Extrapyramidal Symptoms (EPS) Very Low[7]LowModerateVery Low[13]
Sedation HighHighModerateHigh[13]
Anticholinergic Effects HighModerateLowModerate
Agranulocytosis Risk (requires monitoring)No significant riskNo significant riskNo significant risk

Conclusion

Clozapine remains a cornerstone in the management of treatment-resistant schizophrenia, often demonstrating superior efficacy, particularly in patients who have not responded to other antipsychotics[4][7]. However, its use is associated with a significant side-effect burden, including a high risk of metabolic syndrome and the potential for agranulocytosis, which necessitates regular blood monitoring[12].

Olanzapine has shown comparable efficacy to clozapine in some studies, but it also carries a high risk of weight gain and metabolic disturbances[1][2][3][11]. Risperidone and quetiapine generally have more favorable metabolic profiles than clozapine and olanzapine but may be less efficacious in some patients with treatment-resistant schizophrenia[4][5][6][8][9][10][13].

The choice of antipsychotic for an individual with treatment-resistant schizophrenia requires a careful consideration of the balance between efficacy and the potential for adverse effects. This comparative guide provides a data-driven overview to aid researchers, scientists, and drug development professionals in their ongoing efforts to improve therapeutic outcomes for this challenging condition.

References

Navigating the Analytical Landscape for Clothiapine: A Comparative Guide to Assay Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of the atypical antipsychotic agent Clothiapine is paramount for both clinical and forensic applications. This guide provides a comprehensive comparison of published analytical methodologies for Clothiapine determination, offering insights into their performance characteristics and experimental protocols. While no formal inter-laboratory comparison program for Clothiapine assays is publicly available, this document synthesizes data from validated, peer-reviewed methods to aid in the selection of the most appropriate analytical approach.

The determination of Clothiapine concentrations in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological investigations.[1][2][3] The primary analytical techniques employed for this purpose are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with diode-array detection (HPLC-DAD) or a nitrogen-phosphorus detector (GC-NPD).[1][2] This guide will delve into the performance metrics of these methods, providing a side-by-side comparison to inform laboratory practices.

Comparative Analysis of Analytical Methods

The selection of an analytical method for Clothiapine quantification is often dictated by the required sensitivity, the nature of the biological matrix, and the available instrumentation. The following tables summarize the performance characteristics of GC-MS and HPLC-based methods as reported in the scientific literature.

Table 1: Performance Characteristics of GC-MS Methods for Clothiapine Analysis

ParameterBloodUrineReference
Limit of Detection (LOD) 1.3 ng/mL1.2 ng/mL[1][4]
Lower Limit of Quantification (LLOQ) 4.3 ng/mL3.9 ng/mL[1][4]
Linearity Range Not explicitly stated, but calibration curves were generated.Not explicitly stated, but calibration curves were generated.[1]
Precision ValidatedValidated[1]
Accuracy ValidatedValidated[1]
Recovery ValidatedValidated[1]

Table 2: Performance Characteristics of HPLC-DAD and GC-NPD Methods for Clothiapine Analysis

ParameterGC-NPDHPLC-DADReference
Limit of Detection (LOD) 2 µg/L (ng/mL)5 µg/L (ng/mL)[2]
Limit of Quantification (LOQ) 6 µg/L (ng/mL)15 µg/L (ng/mL)[2]
Linearity Range 10 - 1000 µg/L10 - 1000 µg/L[2]
Matrix Plasma, post-mortem blood, and tissue samplesPlasma, post-mortem blood, and tissue samples[2]

Experimental Workflows and Methodologies

A generalized workflow for the analysis of Clothiapine in biological samples involves sample preparation followed by instrumental analysis. The specific protocols for the most common methods are detailed below.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (Blood, Urine, Plasma) IS Addition of Internal Standard (e.g., Methadone-d9) Sample->IS Extraction Liquid-Liquid Extraction (LLE) at Alkaline pH IS->Extraction Evaporation Evaporation of Organic Layer Extraction->Evaporation Reconstitution Reconstitution of Residue Evaporation->Reconstitution Injection Injection into Chromatograph Reconstitution->Injection Separation Chromatographic Separation (GC or HPLC) Injection->Separation Detection Mass Spectrometric or Other Detection Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Generalized workflow for Clothiapine analysis in biological samples.

Detailed Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on the method described by Mannocchi et al. (2015).[1][3]

  • Sample Preparation:

    • To 1 mL of blood or urine, add 1 mL of deionized water and an internal standard (e.g., 500 ng of methadone-d9).[1]

    • Alkalinize the sample to pH 8.5 by adding 50 mg of a solid bicarbonate/carbonate buffer.[1]

    • Perform liquid-liquid extraction with 4 mL of an n-hexane/dichloromethane (85/15 v/v) solution by stirring for 15 minutes.[1]

    • Centrifuge the mixture at 4000 rpm for 3 minutes.[1]

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[1]

    • Reconstitute the dried residue in 50 µL of ethyl acetate (B1210297) for injection into the GC-MS system.[1]

  • GC-MS Conditions:

    • Column: HP-5MS (17 m × 0.25 mm I.D., 0.25 µm film thickness).[1]

    • Carrier Gas: Helium at a flow rate of 1 mL/min.[1]

    • Injection Port Temperature: 270°C.[1]

    • Split Ratio: 15:1.[1]

    • Oven Temperature Program: Start at 125°C, then ramp up to 290°C at a rate of 10°C/min.[1]

    • Mass Spectrometer: Operated in electron impact (70 eV) mode with selected ion monitoring (SIM).[1]

    • Ions Monitored: m/z 209, 244, and 343 for Clothiapine (quantification ion underlined) and m/z 78, 165, and 303 for methadone-d9.[1]

2. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) Methods

These protocols are based on the methods described by Sporkert et al. (2007).[2]

  • Sample Preparation:

    • Perform a simple liquid-liquid extraction at pH 9.5 using an n-hexane/dichloromethane (85/15, v/v) solvent mixture.[2]

  • Instrumental Analysis:

    • HPLC-DAD: Specific column and mobile phase conditions are not detailed in the abstract but would involve a reverse-phase column and a suitable mobile phase for the separation of Clothiapine. Detection is performed using a diode-array detector.

    • GC-NPD: This method utilizes a gas chromatograph equipped with a nitrogen-phosphorus detector, which is highly sensitive to nitrogen-containing compounds like Clothiapine.

Logical Comparison of Analytical Techniques

The choice between GC-MS and HPLC-based methods depends on several factors. GC-MS generally offers high specificity and sensitivity, while HPLC methods can sometimes be simpler to implement and may not require derivatization steps.

cluster_methods Analytical Methods for Clothiapine cluster_params Performance Parameters GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Sensitivity Sensitivity GCMS->Sensitivity High Specificity Specificity GCMS->Specificity Very High Throughput Sample Throughput GCMS->Throughput Moderate Complexity Method Complexity GCMS->Complexity Higher HPLC High-Performance Liquid Chromatography (HPLC-DAD/GC-NPD) HPLC->Sensitivity Good HPLC->Specificity Good HPLC->Throughput Potentially Higher HPLC->Complexity Lower to Moderate

Caption: Logical comparison of GC-MS and HPLC-based methods for Clothiapine analysis.

References

The Gold Standard: A Comparative Guide to the Performance of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison of deuterated internal standards against other common alternatives, supported by experimental data and detailed methodologies, to facilitate an informed selection process for robust and accurate analytical methods.

Internal standards (IS) are indispensable in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), for correcting analytical variability. An ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variations in sample preparation, injection volume, and instrument response. Among the available options, deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), are widely regarded as the gold standard.

Performance Under the Microscope: Deuterated vs. Non-Deuterated and Other SILs

The superiority of deuterated internal standards in mitigating matrix effects and enhancing data quality is well-documented. Their near-identical chemical and physical properties to the analyte ensure they co-elute and experience similar ionization suppression or enhancement, leading to more accurate and precise quantification.[1][2]

In contrast, non-deuterated internal standards, often structural analogs, may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, which can compromise data accuracy.[3] While other stable isotope-labeled standards, such as those incorporating ¹³C or ¹⁵N, also offer excellent performance by minimizing the "deuterium isotope effect" (a potential slight chromatographic shift between the analyte and the deuterated standard), deuterated standards are often more readily available and cost-effective.[4]

The following tables summarize key performance parameters from comparative studies, highlighting the quantitative advantages of using deuterated internal standards.

Table 1: Comparison of Internal Standard Performance in Bioanalytical Assays
ParameterDeuterated Internal Standard¹³C or ¹⁵N Labeled Internal StandardNon-Isotopically Labeled (Analog) Internal StandardKey Findings & References
Accuracy (% Bias) Typically within ±5%Typically within ±5%Can exceed ±20%Deuterated and other SIL-IS provide significantly higher accuracy by co-eluting with the analyte and experiencing identical matrix effects.[1][3]
Precision (%RSD) Generally <10%Generally <10%Often >15%The close physicochemical match of SIL-IS to the analyte results in lower variability in sample processing and analysis.[1][5]
Matrix Effect Compensation ExcellentExcellentVariable and often poorSIL-IS co-elute with the analyte, ensuring they are subjected to the same degree of ion suppression or enhancement.[2][4]
Extraction Recovery Consistency HighHighVariableThe near-identical properties of SIL-IS ensure they track the analyte throughout the extraction process.[6]
Chromatographic Co-elution Generally co-elutes, minor shifts possible (isotope effect)Excellent co-elutionMay not co-elute perfectlyPerfect co-elution is crucial for accurate matrix effect correction.[4]
Table 2: Experimental Data on Matrix Effect and Recovery
AnalyteInternal Standard TypeMatrixMatrix Effect (% Suppression/Enhancement)IS-Normalized Matrix Factor (CV%)Recovery (%)Reference
Lapatinib (B449)Deuterated (lapatinib-d3)Human PlasmaMinimal< 5%Consistent across individuals[7]
LapatinibNon-Isotope-Labeled (zileuton)Human PlasmaVariable> 15%Variable between individuals[7]
PesticidesDeuterated AnaloguesCannabis MatricesSignificant but compensated< 20%High and reproducible[5]
PesticidesNo Internal StandardCannabis MatricesUncompensated> 50%Not applicable[5]

Experimental Protocols

To objectively assess the performance of an internal standard, a series of validation experiments are essential. The following are detailed methodologies for key experiments.

Evaluation of Matrix Effects (Post-Extraction Spike Method)

Objective: To quantify the extent of ion suppression or enhancement on the analyte and to determine the ability of the internal standard to compensate for it.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard in a neat (matrix-free) solution, such as the mobile phase or reconstitution solvent.

    • Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix. Spike the analyte and internal standard into the final extract.

    • Set C (Pre-Spike Matrix): Spike the analyte and internal standard into the blank matrix before the extraction process.

  • Sample Analysis: Analyze all prepared samples using the developed LC-MS/MS method.

  • Data Analysis:

    • Matrix Factor (MF): Calculate the ratio of the analyte's peak area in Set B to its peak area in Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

    • IS-Normalized MF: Calculate the ratio of the analyte's MF to the internal standard's MF. A value close to 1.0 indicates effective compensation for the matrix effect. The coefficient of variation (CV) of the IS-Normalized MF across the different matrix lots should be low.[8]

Assessment of Recovery

Objective: To determine the efficiency of the extraction process for the analyte and the internal standard.

Methodology:

  • Utilize the same sample sets (B and C) from the matrix effect evaluation.

  • Data Analysis:

    • Recovery (%): Calculate the ratio of the analyte's peak area in Set C to its peak area in Set B and multiply by 100.

    • The recovery of the analyte and the internal standard should be consistent and reproducible across different concentrations, although it does not need to be 100%.[9]

Visualizing the Workflow and Concepts

To better understand the experimental process and the underlying principles, the following diagrams illustrate a typical bioanalytical workflow and the concept of matrix effect compensation.

G Bioanalytical Workflow with an Internal Standard cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Collection Sample Collection IS Spiking IS Spiking Sample Collection->IS Spiking Extraction Extraction IS Spiking->Extraction Evaporation & Reconstitution Evaporation & Reconstitution Extraction->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing

Caption: A typical experimental workflow for a bioanalytical assay utilizing an internal standard.

G Mechanism of Matrix Effect Compensation cluster_process Analytical Process cluster_detector MS Detector Analyte Analyte Matrix_Components Matrix Components Analyte->Matrix_Components Co-elution Deuterated_IS Deuterated IS Deuterated_IS->Matrix_Components Co-elution Analyte_Signal Analyte Signal (Suppressed) Matrix_Components->Analyte_Signal Ion Suppression IS_Signal IS Signal (Suppressed) Matrix_Components->IS_Signal Ion Suppression Ratio Analyte/IS Ratio (Constant) Analyte_Signal->Ratio IS_Signal->Ratio

References

A Comparative Guide to Structural Analogs as Internal Standards for Clothiapine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of the atypical antipsychotic agent Clothiapine, the selection of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations. This guide provides a comparative overview of potential structural analogs for use as internal standards in the quantification of Clothiapine, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Candidate Internal Standards for Clothiapine

Based on structural similarity and established analytical practices for related compounds, two primary candidates are proposed for evaluation as internal standards for Clothiapine:

  • Deuterated Clothiapine (e.g., Clothiapine-d4, -d8): A stable isotope-labeled (SIL) version of the analyte is the gold standard for an internal standard. The substitution of hydrogen with deuterium (B1214612) atoms results in a compound that is chemically identical to Clothiapine but has a different mass-to-charge ratio (m/z), allowing for its distinction by the mass spectrometer. This near-perfect co-elution and similar ionization response make it the most effective choice for correcting matrix effects and other sources of variability. While not commercially readily available, the synthesis of deuterated analogs of similar phenothiazine (B1677639) antipsychotics has been documented.[1][2]

  • Clozapine: As a close structural analog of Clothiapine, Clozapine presents a viable and more accessible alternative.[3] The core dibenzothiazepine structure is highly similar, with the primary difference being the presence of a chlorine atom on one of the benzene (B151609) rings in Clothiapine.[4][5][6] Clozapine has been successfully employed as an internal standard in the quantification of other antipsychotic drugs.[7][8] Its similar chemical properties suggest it would exhibit comparable extraction efficiency and chromatographic behavior to Clothiapine.

A visual comparison of the chemical structures is presented below:

Chemical Structures of Clothiapine and Potential Internal Standards cluster_clothiapine Clothiapine cluster_clozapine Clozapine (Structural Analog) cluster_d_clothiapine Deuterated Clothiapine (Hypothetical) clothiapine clozapine d_clothiapine [Image of Deuterated Clothiapine Structure]

Caption: Chemical structures of Clothiapine and its potential internal standards.

Hypothetical Performance Comparison

The following table summarizes the anticipated performance characteristics of Deuterated Clothiapine and Clozapine as internal standards for Clothiapine analysis, based on established principles of bioanalytical method validation.

Performance ParameterDeuterated Clothiapine (Ideal)Clozapine (Structural Analog)Rationale
Co-elution with Analyte CompleteNear-completeDue to the minor structural difference, a slight shift in retention time for Clozapine is possible.
Correction for Matrix Effects ExcellentGood to ExcellentAs a SIL-IS, Deuterated Clothiapine experiences identical ion suppression/enhancement. Clozapine's similar structure should result in comparable, but not identical, matrix effects.
Extraction Recovery Identical to AnalyteHighly SimilarThe structural similarity suggests that the extraction efficiency of Clozapine will closely match that of Clothiapine.
Commercial Availability Likely requires custom synthesisReadily availableClozapine is a widely available pharmaceutical and research chemical.
Cost HighLow to ModerateCustom synthesis of a deuterated compound is significantly more expensive than purchasing a commercially available analog.
Method Development Effort LowLow to ModerateOptimization of chromatographic conditions to ensure baseline separation from any potential interferences may be required for Clozapine.

Proposed Experimental Protocol for Comparative Validation

To empirically determine the most suitable internal standard, a head-to-head validation study is recommended. The following protocol outlines the key steps for such a study using LC-MS/MS.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add 25 µL of the internal standard working solution (either Deuterated Clothiapine or Clozapine).

  • Add 50 µL of 0.1 M NaOH to alkalinize the sample.

  • Add 1 mL of a mixture of n-hexane and dichloromethane (B109758) (85:15, v/v) as the extraction solvent.

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

Proposed MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Clothiapine344.1[To be determined experimentally]
Deuterated Clothiapine (d4)348.1[To be determined experimentally]
Clozapine327.1270.1

Note: The specific product ions for Clothiapine and its deuterated analog need to be determined by direct infusion and fragmentation experiments.

3. Validation Parameters

The validation study should assess the following parameters for each internal standard, following regulatory guidelines (e.g., FDA, EMA):

  • Linearity: Analyze a series of calibration standards to establish the concentration range over which the response is linear.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple concentration levels (low, medium, and high quality controls).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

  • Extraction Recovery: Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assess the stability of Clothiapine in the biological matrix under various storage and handling conditions.

Experimental Workflow

The following diagram illustrates the proposed workflow for the comparative validation study.

cluster_prep Sample Preparation cluster_analysis Analysis & Validation cluster_comparison Comparison start Plasma Sample spike_d Spike with Deuterated Clothiapine IS start->spike_d spike_c Spike with Clozapine IS start->spike_c extract Liquid-Liquid Extraction spike_d->extract spike_c->extract reconstitute Reconstitute in Mobile Phase extract->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms validation Method Validation (Linearity, Accuracy, Precision, Matrix Effect) lcms->validation compare Compare Performance Data validation->compare select Select Optimal Internal Standard compare->select

Caption: Proposed experimental workflow for comparing internal standards.

Conclusion and Recommendation

While a stable isotope-labeled internal standard such as Deuterated Clothiapine is theoretically the superior choice, its lack of commercial availability and high cost of custom synthesis are significant drawbacks. Clozapine, being a close and readily available structural analog, presents a pragmatic and scientifically sound alternative.

Recommendation:

  • Initial Method Development: For routine analysis and in the absence of a commercially available deuterated standard, Clozapine is a highly recommended internal standard for the quantification of Clothiapine . Its performance should be thoroughly validated according to the protocol outlined above.

  • For Definitive Studies: In scenarios requiring the highest level of accuracy and precision, such as pivotal clinical trials or reference standard development, the investment in the custom synthesis of Deuterated Clothiapine is justified.

Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy, budget, and timeline. The experimental validation proposed in this guide will provide the necessary data to make an informed and scientifically defensible decision.

References

Comparative Side-Effect Profiles of Atypical Antipsychotics: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the differential adverse event landscapes of second-generation antipsychotic medications, supported by quantitative data from clinical trials and detailed experimental methodologies.

Atypical antipsychotics have revolutionized the treatment of schizophrenia and other psychotic disorders by offering improved efficacy, particularly for negative symptoms, and a reduced risk of extrapyramidal symptoms (EPS) compared to first-generation agents. However, this class of drugs is not without its own distinct side-effect profile, which includes a significant risk of metabolic and cardiovascular complications. Understanding the nuanced differences in the side-effect profiles among various atypical antipsychotics is crucial for clinicians in making informed treatment decisions and for researchers in the development of safer and more tolerable therapeutic agents. This guide provides a comparative overview of the key side effects associated with commonly prescribed atypical antipsychotics, supported by quantitative data from meta-analyses of clinical trials and detailed experimental protocols for their assessment.

Comparative Analysis of Key Side Effects

The following table summarizes the comparative risk of major side effects associated with several commonly used atypical antipsychotics. The data is derived from meta-analyses of randomized controlled trials and reflects the relative propensity of each agent to induce weight gain, metabolic disturbances, extrapyramidal symptoms, and QTc interval prolongation. It is important to note that individual patient responses can vary significantly.

AntipsychoticMean Weight Gain (10 weeks)Risk of Metabolic SyndromeRisk of Extrapyramidal Symptoms (EPS)Risk of QTc Prolongation
Olanzapine 4.15 - 4.45 kg[1][2]High[3][4][5]Low to Moderate (dose-dependent)[2]Low[6][7]
Clozapine 4.45 kg[1][2]High[3][4][5]Very Low[2]Moderate
Risperidone 2.10 kg[1][2]Moderate[8]Moderate to High (dose-dependent)[2][9]Low[6][7]
Quetiapine Intermediate (similar to risperidone)[2][8]Moderate[8]Very Low[2]Low to Moderate[6][10]
Aripiprazole Low/Neutral (0.04 kg)[1][8]Low[11]LowLow[6][7]
Ziprasidone Neutral (0.04 kg)[1][2][8]Low[5][8]LowHigh[6][10][12]
Paliperidone Moderate[13]ModerateModerateLow[10]
Lurasidone Low[11][13][14]Low[11]LowLow[13]

Detailed Experimental Protocols

Accurate and standardized assessment of side effects is paramount in clinical trials to ensure the validity and comparability of data. The following sections detail the methodologies for evaluating key adverse events associated with atypical antipsychotic treatment.

Assessment of Extrapyramidal Symptoms (EPS)

Extrapyramidal symptoms are a group of movement disorders that can be a distressing side effect of antipsychotic medication. Standardized rating scales are essential for their objective measurement.

Table 2: Protocol for Assessment of Extrapyramidal Symptoms using the Extrapyramidal Symptom Rating Scale (ESRS) [6][12][15]

Step Procedure Details
1. Patient Interview Conduct a structured interview with the patient.Inquire about the presence, duration, and intensity of symptoms such as muscle stiffness, restlessness, and involuntary movements over the past week.[15]
2. Observation Observe the patient at rest and during conversation.Note any spontaneous movements, tremors, or signs of restlessness.
3. Motor Examination: Parkinsonism Assess for signs of drug-induced parkinsonism.- Gait and Posture: Observe the patient walking to assess for reduced arm swing, stooped posture, and shuffling gait.[15] - Rigidity: Passively flex and extend the patient's major joints (elbow, wrist, knee) to assess for resistance. - Tremor: Observe for resting tremor in the hands and feet.
4. Motor Examination: Dystonia Examine for sustained muscle contractions.Observe for abnormal posturing of the head, neck, trunk, and limbs. Ask the patient to perform specific movements to elicit dystonic reactions.
5. Motor Examination: Dyskinesia Assess for abnormal, involuntary, choreoathetoid movements.Observe the patient's face, oral-buccal area, trunk, and extremities for movements such as tongue protrusion, lip-smacking, and writhing motions.[3][16]
6. Motor Examination: Akathisia Evaluate for subjective and objective signs of restlessness.- Objective: Observe the patient while seated and standing for characteristic movements like rocking, shifting weight, and pacing.[17][18] - Subjective: Ask the patient about feelings of inner restlessness and an urge to move.[17][18]
7. Scoring Rate each item on the ESRS based on the observations and patient report.The ESRS consists of subscales for parkinsonism, dystonia, dyskinesia, and akathisia, with each item rated on a severity scale.[9][15]
Monitoring of Metabolic Side Effects

Metabolic adverse events are a significant concern with many atypical antipsychotics. A systematic monitoring protocol is crucial for early detection and management.

Table 3: Protocol for Monitoring Metabolic Side Effects in a Clinical Trial

Parameter Baseline Follow-up Schedule Methodology
Weight and Body Mass Index (BMI) YesMonthly for the first 6 months, then quarterly.Calibrated digital scale and stadiometer.
Waist Circumference YesAnnually.Measured at the level of the umbilicus.[19]
Fasting Plasma Glucose YesAt 12 weeks, then annually.Venipuncture after an 8-hour fast. Glucose oxidase method.[20]
Hemoglobin A1c (HbA1c) YesAt 12 weeks, then annually.NGSP-certified assay.[20]
Fasting Lipid Profile YesAt 12 weeks, then annually.Venipuncture after a 9-12 hour fast. Standard enzymatic methods for total cholesterol, HDL-C, and triglycerides. LDL-C is calculated using the Friedewald formula unless triglycerides are >400 mg/dL, in which case a direct LDL-C assay is used.[21][22]
Blood Pressure YesAt each study visit.Seated measurement after 5 minutes of rest using a calibrated sphygmomanometer.
Cardiovascular Safety Assessment

Prolongation of the QTc interval is a potential risk with some atypical antipsychotics, which can increase the risk of serious cardiac arrhythmias.

Table 4: Protocol for Cardiovascular Monitoring: QTc Interval Measurement

Step Procedure Details
1. Baseline ECG Obtain a 12-lead electrocardiogram (ECG) at screening.To identify any pre-existing cardiac abnormalities and establish a baseline QTc interval.
2. Follow-up ECGs Perform ECGs at specified time points during the trial.Typically at steady-state drug concentrations and after any dose increase.
3. ECG Acquisition Standardized 12-lead ECG recording.The patient should be in a supine position and resting for at least 10 minutes prior to the recording.
4. QTc Measurement Measure the QT interval and correct for heart rate.The QT interval should be measured from the beginning of the QRS complex to the end of the T wave, preferably in lead II or V5.[23] The measured QT interval is then corrected for heart rate using a standard formula, most commonly Bazett's (QTc = QT/√RR) or Fridericia's (QTc = QT/∛RR) formula.[24][25]
5. Interpretation Assess for significant QTc prolongation.A QTc interval > 500 ms (B15284909) or an increase of > 60 ms from baseline is generally considered a significant risk factor.[26]
6. Holter Monitoring (if indicated) 24-hour ambulatory ECG monitoring.May be employed in thorough QT studies or for patients with significant risk factors to assess the overall effect of the drug on cardiac repolarization throughout the day.[24][27]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the process of evaluating side effects, the following diagrams are provided.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine_v Dopamine D2_R D2 Receptor Dopamine_v->D2_R Binds Serotonin_v Serotonin 5HT2A_R 5-HT2A Receptor Serotonin_v->5HT2A_R Binds Therapeutic_Effect Therapeutic Effect (Antipsychotic Action) D2_R->Therapeutic_Effect Modulates Side_Effects Side Effects (EPS, Hyperprolactinemia) D2_R->Side_Effects Contributes to 5HT2A_R->Therapeutic_Effect Modulates Side_Effects_2 Side Effects (Weight Gain, Metabolic) 5HT2A_R->Side_Effects_2 Contributes to Atypical_Antipsychotic Atypical Antipsychotic Atypical_Antipsychotic->D2_R Antagonism Atypical_Antipsychotic->5HT2A_R Antagonism

Caption: Dopamine and Serotonin Pathways in Atypical Antipsychotic Action.

Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (Efficacy & Safety Measures) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group A (Investigational Drug) Randomization->Treatment_A Treatment_B Treatment Group B (Comparator/Placebo) Randomization->Treatment_B Follow_Up Follow-Up Visits (Regular Assessments) Treatment_A->Follow_Up Treatment_B->Follow_Up Data_Collection Data Collection (Efficacy & Side Effects) Follow_Up->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results Interpretation Analysis->Results

Caption: Clinical Trial Workflow for Evaluating Antipsychotic Side Effects.

References

Safety Operating Guide

Personal protective equipment for handling Clothiapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Clothiapine-d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, a deuterated analogue of the atypical antipsychotic drug Clothiapine. Adherence to these procedures is essential to ensure personnel safety and maintain the integrity of research.

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted for any new or non-routine procedure involving this compound to ensure that the required PPE provides adequate protection.[1][2] The following table summarizes the minimum recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesMust be worn at all times when handling this compound to protect against splashes.[1] Should conform to EN 166 (EU) or NIOSH (US) standards.
Face ShieldRequired in addition to safety goggles when there is a significant risk of splashing, such as during bulk handling or dissolution.[1][3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are the minimum requirement for incidental contact.[1] For prolonged contact or handling of larger quantities, double-gloving or using a more robust glove material is recommended.[4] Gloves should be inspected before use and changed immediately upon contamination.
Body Protection Laboratory CoatA lab coat, preferably flame-resistant, must be worn to protect skin and clothing.[1][5]
Impervious ClothingFor procedures with a high risk of contamination, fire/flame resistant and impervious clothing should be worn.
Respiratory Protection Full-Face RespiratorTo be used if exposure limits are exceeded or if symptoms of irritation are experienced. Use should be in accordance with a respiratory protection program.
Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure to hazardous substances.

ControlDescription
Chemical Fume Hood All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Ventilation Ensure the laboratory has adequate general ventilation.
Safety Equipment Eyewash stations and safety showers must be readily accessible in the work area.[6]
Handling and Storage

Proper handling and storage are crucial for both safety and maintaining the integrity of this compound.

AspectProcedure
General Handling Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in areas where this compound is handled.[7] Wash hands thoroughly after handling.[6]
Storage Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[6] Keep away from incompatible materials such as strong acids, reducing agents, and oxidizing agents.[6]
Deuterated Compound Specifics To prevent deuterium-hydrogen exchange, consider storing under an inert atmosphere (e.g., argon or nitrogen). Use aprotic solvents where possible and maintain a neutral pH for aqueous solutions.
Spill Management and Decontamination

Prompt and appropriate response to spills is critical to prevent exposure and contamination.

ProcedureSteps
Minor Spill 1. Alert personnel in the immediate area. 2. Wear appropriate PPE. 3. Cover the spill with an absorbent material. 4. Gently sweep the absorbed material into a designated waste container. 5. Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse.
Major Spill 1. Evacuate the area and alert others. 2. Contact the appropriate emergency response team. 3. Restrict access to the spill area.
Decontamination For routine decontamination of surfaces and equipment, use a mild detergent and water. For spills, a deactivating solution may be necessary. The effectiveness of any decontamination procedure should be validated.[8]
Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

Waste TypeDisposal Method
Solid Waste Contaminated PPE, absorbent materials, and empty containers should be collected in a labeled, sealed hazardous waste container.
Liquid Waste Solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not dispose of down the drain.
Destruction The preferred method for the ultimate disposal of pharmaceutical waste is high-temperature incineration by a licensed facility.[9]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from receiving to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Receive_and_Log Receive and Log This compound Store_Properly Store in Designated Cool, Dry, Ventilated Area Receive_and_Log->Store_Properly Hazard_Assessment Conduct Hazard Assessment for Procedure Store_Properly->Hazard_Assessment Don_PPE Don Appropriate PPE Hazard_Assessment->Don_PPE Weigh_Compound Weigh Compound Don_PPE->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate_Work_Area Decontaminate Work Area and Equipment Perform_Experiment->Decontaminate_Work_Area Segregate_Waste Segregate Waste (Solid and Liquid) Decontaminate_Work_Area->Segregate_Waste Dispose_Hazardous_Waste Dispose of Hazardous Waste (Incineration) Segregate_Waste->Dispose_Hazardous_Waste Doff_PPE Doff PPE Dispose_Hazardous_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Standard Operating Procedure for Handling this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。